molecular formula C8H16O2 B1266646 Propyl pivalate CAS No. 5129-35-1

Propyl pivalate

Cat. No.: B1266646
CAS No.: 5129-35-1
M. Wt: 144.21 g/mol
InChI Key: QMKUYPGVVVLYSR-UHFFFAOYSA-N
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Description

Propyl pivalate, with the molecular formula C8H16O2, is a chemical ester of interest in scientific research and development . While direct applications for the simple ester are not extensively detailed in the literature, its polymerized form, poly(vinyl pivalate), is well-studied and highlights the value of pivalate-containing compounds in advanced material science . Research has demonstrated that poly(vinyl pivalate) serves as an excellent thermoplastic matrix for creating innovative magnetic nanocomposites intended for biomedical applications . These magnetic polymer composites, synthesized through processes like suspension and miniemulsion polymerization, are engineered for high-value applications such as vascular embolization, hyperthermia cancer treatment, and controlled drug delivery systems . The resulting materials exhibit promising properties including good biocompatibility, high conversion rates in synthesis, and superparamagnetic behavior when combined with iron oxide nanoparticles (e.g., Fe₃O₄) . Furthermore, pivalate ester functional groups are also utilized in medicinal chemistry as part of prodrug strategies, such as in the Pivaloyloxymethyl (POM) group, which enhances the lipophilicity and cellular uptake of polar pharmacologically active compounds . This makes Propyl pivalate a reagent of potential interest for chemical synthesis and pharmaceutical development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 2,2-dimethylpropanoate
Source PubChem
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InChI

InChI=1S/C8H16O2/c1-5-6-10-7(9)8(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKUYPGVVVLYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199283
Record name n-Propyl pivalate
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Molecular Weight

144.21 g/mol
Source PubChem
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CAS No.

5129-35-1
Record name n-Propyl pivalate
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Record name n-Propyl pivalate
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Record name propyl 2,2-dimethylpropanoate
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Foundational & Exploratory

Introduction: The Chemistry of Propyl 2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Propyl 2,2-dimethylpropanoate

This guide provides a comprehensive overview of the synthesis of propyl 2,2-dimethylpropanoate, also known as propyl pivalate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core chemical principles, a detailed experimental protocol, and the critical considerations for achieving high-yield, high-purity synthesis.

Propyl 2,2-dimethylpropanoate (Propyl Pivalate) is an ester recognized for its characteristic fruity odor and significant chemical stability. This stability arises from the sterically hindered tertiary butyl group adjacent to the carbonyl, which protects the ester linkage from facile hydrolysis.[1] This property makes pivalate esters, in general, valuable as protecting groups for alcohols in complex organic synthesis and as components in thermally stable polymers.[1]

The synthesis of this compound serves as a classic and instructive example of the Fischer-Speier esterification, a cornerstone reaction in organic chemistry. Understanding its synthesis provides foundational insights applicable to a wide range of esterification processes.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical properties of reactants and products is paramount for designing an effective synthesis and purification strategy.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
Pivalic AcidC₅H₁₀O₂102.13163-164~0.905
n-PropanolC₃H₈O60.1097~0.803
Propyl 2,2-dimethylpropanoate C₈H₁₆O₂ 144.21 143.6 [2]~0.878 [2]
Sulfuric Acid (Catalyst)H₂SO₄98.08337~1.840
Water (Byproduct)H₂O18.02100~1.000

Note: Values are approximate and can vary slightly with conditions.

The Core Synthetic Strategy: Fischer-Speier Esterification

The most direct and industrially scalable method for synthesizing propyl 2,2-dimethylpropanoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (pivalic acid) with an alcohol (n-propanol).[3][4]

Overall Reaction: (CH₃)₃CCOOH + CH₃CH₂CH₂OH ⇌ (CH₃)₃CCOOCH₂CH₂CH₃ + H₂O (Pivalic Acid + n-Propanol ⇌ Propyl Pivalate + Water)

A critical aspect of this reaction is its reversible nature.[5][6] The reaction reaches an equilibrium that includes both reactants and products. To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's Principle. This is typically accomplished by:

  • Using an Excess of a Reactant: Employing a large excess of one of the starting materials (usually the less expensive alcohol, n-propanol) drives the reaction forward.[3][5]

  • Removing a Product: Continuously removing water as it is formed can also shift the equilibrium towards the products. This is often achieved using a Dean-Stark apparatus.[4]

Reaction Mechanism

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism, which is accelerated by the acid catalyst. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3][4]

The mechanism unfolds in several distinct, reversible steps:[4][5]

  • Protonation of the Carbonyl: The carbonyl oxygen of pivalic acid is protonated by the acid catalyst (e.g., H₃O⁺).

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-propanol attacks the now highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final propyl 2,2-dimethylpropanoate product.

Fischer_Esterification_Mechanism Fischer Esterification Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products PivalicAcid Pivalic Acid ProtonatedAcid Protonated Pivalic Acid PivalicAcid->ProtonatedAcid 1. Protonation Propanol n-Propanol TetrahedralInt Tetrahedral Intermediate Propanol->TetrahedralInt Catalyst_In H+ (Catalyst) Catalyst_In->ProtonatedAcid ProtonatedAcid->TetrahedralInt 2. Nucleophilic Attack ProtonatedIntermediate Protonated Intermediate (H2O as leaving group) TetrahedralInt->ProtonatedIntermediate 3. Proton Transfer ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster 4. Elimination of H2O Water Water ProtonatedIntermediate->Water Ester Propyl Pivalate ProtonatedEster->Ester 5. Deprotonation Catalyst_Out H+ (Regenerated) ProtonatedEster->Catalyst_Out

Caption: The acid-catalyzed mechanism for the synthesis of Propyl Pivalate.

Detailed Experimental Protocol

This protocol describes the synthesis of propyl 2,2-dimethylpropanoate on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials & Equipment
  • Reagents: Pivalic acid, n-propanol, concentrated sulfuric acid (98%), diethyl ether (or ethyl acetate), saturated sodium bicarbonate (NaHCO₃) solution, saturated sodium chloride (brine) solution, anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask (250 mL), reflux condenser, heating mantle, magnetic stirrer and stir bar, separatory funnel (250 mL), beakers, Erlenmeyer flasks, graduated cylinders, rotary evaporator, distillation apparatus.

Synthesis Workflow

Synthesis_Workflow Synthesis & Purification Workflow A 1. Reaction Setup Combine Pivalic Acid, n-Propanol, and H2SO4 in flask. B 2. Reflux Heat mixture to reflux (e.g., 2 hours). A->B Heat C 3. Work-up: Neutralization Cool, dilute with ether. Wash with NaHCO3 solution. B->C Cool & Dilute D 4. Work-up: Washing Wash with water and brine. C->D Separate Layers E 5. Drying Dry organic layer over anhydrous MgSO4. D->E Separate Layers F 6. Solvent Removal Filter and remove solvent via rotary evaporation. E->F Filter G 7. Purification Purify crude product by fractional distillation. F->G Vacuum H 8. Characterization Analyze final product (NMR, IR, GC-MS). G->H Collect Pure Fraction

Caption: Step-by-step workflow from reaction setup to final product analysis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask containing a magnetic stir bar, add 10.2 g (0.10 mol) of pivalic acid.

    • Add 18.0 g (22.4 mL, 0.30 mol) of n-propanol. The use of a 3-fold excess of the alcohol helps to drive the equilibrium towards the product.

    • Carefully, and with constant stirring, add 1 mL of concentrated sulfuric acid dropwise. This addition is exothermic and should be done slowly.

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Reflux:

    • Heat the reaction mixture to a gentle reflux using a heating mantle.

    • Maintain the reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

  • Work-up and Extraction:

    • Allow the mixture to cool to room temperature.

    • Transfer the cooled mixture to a 250 mL separatory funnel.

    • Add 50 mL of diethyl ether to the funnel and shake to dissolve the organic components.

    • Carefully wash the organic layer by adding 50 mL of a saturated aqueous sodium bicarbonate solution. Caution: CO₂ gas will be evolved. Swirl the funnel gently and vent frequently to release pressure before shaking vigorously. This step neutralizes the sulfuric acid catalyst and any unreacted pivalic acid.[7]

    • Separate the aqueous layer and discard it.

    • Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine. These washes remove any remaining water-soluble impurities.

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Drying and Solvent Removal:

    • Add a small amount of anhydrous magnesium sulfate to the organic layer and swirl. Continue adding until some of the drying agent flows freely, indicating all water has been absorbed.

    • Filter the solution to remove the drying agent.

    • Remove the diethyl ether solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil can be purified by fractional distillation.

    • Set up a distillation apparatus and carefully distill the crude product, collecting the fraction that boils at approximately 143-144 °C.[2] This step effectively separates the desired ester from any remaining n-propanol and high-boiling point impurities.

Safety and Handling

The synthesis of propyl pivalate requires careful handling of hazardous materials. Adherence to standard laboratory safety protocols is mandatory.

  • Pivalic Acid: Corrosive and causes skin irritation and serious eye damage.[8][9][10] It should be handled with chemical-resistant gloves and safety goggles in a fume hood.[8][11]

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Must be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and a face shield.[8]

  • n-Propanol & Diethyl Ether: Highly flammable liquids and vapors. All heating should be performed using a heating mantle, and no open flames should be present in the laboratory.[9]

Always consult the Safety Data Sheet (SDS) for each chemical before beginning work.[8][10][12]

Conclusion

The Fischer-Speier esterification of pivalic acid with n-propanol is a robust and reliable method for the synthesis of propyl 2,2-dimethylpropanoate. By understanding the reversible nature of the reaction and employing strategies to manipulate the chemical equilibrium, researchers can consistently achieve high yields of the target ester. Careful execution of the work-up and purification steps is essential for obtaining a product of high purity suitable for advanced applications.

References

  • 2,2-Dimethylpropyl propanoate | C8H16O2 | CID 219528 . PubChem, National Institutes of Health. [Link]

  • Propyl 2,2-dimethylpropanoate (C8H16O2) . PubChemLite. [Link]

  • ICSC 0486 - PIVALIC ACID . International Labour Organization. [Link]

  • Isopropyl pivalate | C8H16O2 | CID 138419 . PubChem, National Institutes of Health. [Link]

  • Fischer Esterification . Organic Chemistry Portal. [Link]

  • Supporting Information . The Royal Society of Chemistry. [Link]

  • Pivalic Acid Esters, Pivalates . Organic Chemistry Portal. [Link]

  • Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]

  • Salt-stabilized alkylzinc pivalates: versatile reagents for cobalt-catalyzed selective 1,2-dialkylation . National Center for Biotechnology Information. [Link]

  • Pretomanid Hydroxy Propyl Pivalate Impurity | CAS 2755727-09-2 . Veeprho. [Link]

  • Pivalic acid . Wikipedia. [Link]

  • Fischer–Speier esterification . Wikipedia. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol . Thompson Rivers University. [Link]

  • Process for separating pivalic acid from spent reaction mixtures.
  • Fischer Esterification-Typical Procedures . OperaChem. [Link]

  • n-Propyl pivalate | C8H16O2 | CID 138418 . PubChem, National Institutes of Health. [Link]

  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells . RSC Publishing. [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of Propyl Pivalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the spectral characteristics of propyl pivalate (propyl 2,2-dimethylpropanoate), a common ester in organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It delves into the principles behind the spectral data, offering insights into experimental design, data acquisition, and rigorous interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to Propyl Pivalate

Propyl pivalate (C₈H₁₆O₂) is the ester formed from pivalic acid and propanol.[1][2] Its structure features a sterically hindered tert-butyl group adjacent to the carbonyl, which significantly influences its chemical reactivity and spectral properties. Understanding its spectral signature is fundamental for its identification, purity assessment, and structural elucidation in various chemical processes.

  • IUPAC Name: propyl 2,2-dimethylpropanoate[1]

  • CAS Number: 5129-35-1[1]

  • Molecular Formula: C₈H₁₆O₂[1]

  • Molecular Weight: 144.21 g/mol [1]

The following sections provide a comprehensive analysis of the key spectroscopic techniques used to characterize this molecule.

structure cluster_pivaloyl Pivaloyl Group cluster_propyl Propoxy Group C1 C(CH₃)₃ C2 C=O C1->C2 O1 O C2->O1 O2 O C2->O2 Ester Linkage C_alpha CH₂ (α) O2->C_alpha C_beta CH₂ (β) C_alpha->C_beta C_gamma CH₃ (γ) C_beta->C_gamma

Caption: Molecular structure of Propyl Pivalate.

Methodologies for Spectral Acquisition

The reliability of spectral data is contingent upon rigorous and well-defined acquisition protocols. The following methodologies represent standard, validated procedures for the analysis of a liquid sample such as propyl pivalate.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of propyl pivalate in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is standard for non-polar to moderately polar compounds and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) are well-documented.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as the internal reference for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set a spectral width of approximately 12 ppm.

    • Employ a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

    • Accumulate 8-16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

    • Set a spectral width of approximately 220 ppm.

    • Use a pulse angle of 45 degrees with a relaxation delay of 2-5 seconds. A longer delay is often necessary for quaternary carbons.

    • Accumulate several hundred to a few thousand scans due to the low natural abundance of the ¹³C isotope.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a single drop of propyl pivalate between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Gently press the plates together to form a thin liquid film.

  • Background Spectrum: Acquire a background spectrum of the empty salt plates. This is crucial to subtract any absorbance from the atmosphere (e.g., CO₂, H₂O) and the plates themselves.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.

  • Data Acquisition: Scan the mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio. The final spectrum should be displayed in terms of transmittance or absorbance.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a minute quantity of propyl pivalate into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and purification or via direct injection.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (standardly 70 eV). This energy is sufficient to ionize the molecule by ejecting an electron, forming the molecular ion (M⁺•), and inducing fragmentation.

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and plot their relative abundance against their m/z value to generate the mass spectrum.

Predicted ¹H NMR Spectral Analysis (500 MHz, CDCl₃)

While a published experimental spectrum was not available in the consulted databases, a predicted ¹H NMR spectrum can be reliably inferred from the molecular structure and established chemical shift principles. The structure of propyl pivalate suggests four distinct proton environments.

LabelStructure FragmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
a -C(CH ₃)₃~ 1.20Singlet (s)9HProtons on the tert-butyl group are equivalent and have no adjacent protons, resulting in a sharp singlet. They are in a shielded, aliphatic environment.
b -O-CH ₂-~ 4.00Triplet (t)2HMethylene protons attached to the ester oxygen are deshielded. They are split into a triplet by the two adjacent protons on the β-carbon (n+1 = 2+1 = 3).
c -CH₂-CH ₂-CH₃~ 1.65Sextet (sext)2HMethylene protons on the β-carbon are split by both the α-CH₂ (2 protons) and γ-CH₃ (3 protons) groups, resulting in a complex multiplet, predicted to be a sextet (n+1 = 5+1 = 6).
d -CH~ 0.95Triplet (t)3HTerminal methyl protons are in a highly shielded environment. They are split into a triplet by the two adjacent protons on the β-carbon (n+1 = 2+1 = 3).

Predicted ¹³C NMR Spectral Analysis (125 MHz, CDCl₃)

Similarly, the proton-decoupled ¹³C NMR spectrum is predicted to show six unique carbon signals, as the three methyl carbons of the tert-butyl group are equivalent.

LabelStructure FragmentPredicted Shift (δ, ppm)Rationale
1 -C =O~ 178.5The carbonyl carbon of an ester is highly deshielded and appears at a very low field.
2 -O-C H₂-~ 64.5The α-carbon attached to the electronegative oxygen atom is significantly deshielded.
3 -C (CH₃)₃~ 38.7The quaternary carbon of the tert-butyl group is deshielded by the adjacent carbonyl group.
4 -C(C H₃)₃~ 27.2The three equivalent methyl carbons of the tert-butyl group are in a typical shielded, aliphatic region.
5 -CH₂-C H₂-CH₃~ 22.0The β-carbon of the propyl chain is a standard aliphatic methylene carbon.
6 -C H₃~ 10.5The terminal γ-carbon of the propyl group is the most shielded carbon, appearing at the highest field.

Infrared (IR) Spectral Analysis

The IR spectrum provides definitive evidence for the presence of key functional groups. For propyl pivalate, the most characteristic absorptions are associated with the ester group.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 2970-2870StrongC-H StretchAlkyl (sp³ C-H)
~ 1735 Very Strong C=O Stretch Ester Carbonyl
~ 1280-1150 Strong C-O Stretch Ester Linkage

The most prominent peak in the spectrum will be the intense carbonyl (C=O) stretch around 1735 cm⁻¹. This, coupled with the strong C-O stretching band, provides a clear and reliable signature for the ester functional group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-C and C-H bending vibrations unique to the molecule.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and structural fragments of the analyte.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 144, corresponding to the molecular weight of propyl pivalate (C₈H₁₆O₂). This peak may be of low abundance due to the facile fragmentation of the ester.

  • Major Fragmentation Pathways: The fragmentation of propyl pivalate is dominated by cleavages around the ester group.

fragmentation M Propyl Pivalate [C₈H₁₆O₂]⁺• m/z = 144 F1 Pivaloyl Cation [C₅H₉O]⁺ m/z = 85 (Base Peak) M->F1 α-cleavage (-•OCH₂CH₂CH₃) F3 Propene Radical Cation [C₃H₆]⁺• m/z = 42 M->F3 McLafferty Rearrangement (- C₅H₁₀O₂) F2 tert-Butyl Cation [C₄H₉]⁺ m/z = 57 F1->F2 Decarbonylation (-CO)

Caption: Key fragmentation pathways of Propyl Pivalate in EI-MS.

  • Formation of the Pivaloyl Cation (m/z 85): The most characteristic fragmentation is the alpha-cleavage of the C-O bond, leading to the loss of a propoxy radical (•OCH₂CH₂CH₃) and the formation of the highly stable pivaloyl cation, [ (CH₃)₃CCO ]⁺. This fragment is typically the base peak (most abundant ion) in the spectrum.

  • Formation of the tert-Butyl Cation (m/z 57): The pivaloyl cation (m/z 85) can subsequently lose a molecule of carbon monoxide (CO) to form the very stable tert-butyl cation, [ (CH₃)₃C ]⁺. This results in another prominent peak at m/z 57.

  • McLafferty Rearrangement (m/z 42): A characteristic rearrangement for esters with a sufficiently long alkyl chain, this involves the transfer of a gamma-hydrogen from the propyl group to the carbonyl oxygen, followed by cleavage. This produces a neutral molecule of pivalic acid and a radical cation of propene at m/z 42.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of propyl pivalate. IR spectroscopy confirms the presence of the ester functional group, while mass spectrometry elucidates the molecular weight and key structural components like the pivaloyl and propyl moieties through predictable fragmentation. Although experimental NMR data was not directly sourced, robust predictions based on established chemical principles outline the expected ¹H and ¹³C spectra, providing a powerful template for experimental verification. This multi-faceted spectroscopic approach exemplifies a rigorous, self-validating system for structural elucidation in modern chemical research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138418, n-Propyl pivalate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 219528, 2,2-Dimethylpropyl propanoate. Retrieved from [Link].

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link].

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propyl methanoate. Retrieved from [Link].

  • PubChemLite. (n.d.). Propyl 2,2-dimethylpropanoate (C8H16O2). Retrieved from [Link].

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link].

  • AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. Retrieved from [Link].

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at [Link].

Sources

Structural Elucidation and Analytical Profiling of Propyl Pivalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Propyl pivalate (propyl 2,2-dimethylpropanoate) represents a fundamental structural motif in medicinal chemistry, particularly as a surrogate for studying pivaloyloxymethyl (POM) prodrug systems. While structurally simple, its proton nuclear magnetic resonance (


H NMR) spectrum offers a masterclass in spin-spin coupling dynamics and relaxation kinetics.

For drug development professionals, accurate characterization of pivalate esters is not merely an analytical exercise; it is a safety checkpoint. The metabolic liberation of pivalic acid from these moieties has well-documented toxicological implications—specifically secondary carnitine deficiency . This guide synthesizes high-fidelity spectral analysis with the biological rationale required for safety assessment.

Structural Framework & Theoretical Basis

The propyl pivalate molecule (


) consists of two distinct domains that behave differently under a magnetic field:
  • The Pivalate Head: A sterically bulky tert-butyl group where nine protons are chemically and magnetically equivalent.

  • The Propyl Tail: A flexible alkyl chain exhibiting classic first-order coupling patterns.

Diagram 1: Structural Assignment Map

The following diagram maps the specific proton environments to their corresponding NMR signals.

PropylPivalateStructure Molecule Propyl Pivalate (C8H16O2) tButyl t-Butyl Group (CH3)3-C- 9H, Singlet δ 1.20 ppm Molecule->tButyl Carbonyl Carbonyl -C(=O)- tButyl->Carbonyl Quaternary C Oxygen Ester Oxygen -O- Carbonyl->Oxygen Alpha α-Methylene -O-CH2- 2H, Triplet δ 4.02 ppm Oxygen->Alpha Beta β-Methylene -CH2- 2H, Sextet δ 1.66 ppm Alpha->Beta J ≈ 7 Hz Gamma γ-Methyl -CH3 3H, Triplet δ 0.94 ppm Beta->Gamma J ≈ 7 Hz

Figure 1: Connectivity map linking structural moieties to their predicted NMR splitting patterns and chemical shifts.

High-Fidelity Spectral Analysis ( H NMR)

The following data assumes a sample prepared in Chloroform-d (


) at 298 K, referenced to TMS at 0.00 ppm.
Quantitative Peak Assignments
AssignmentShift (

, ppm)
IntegrationMultiplicityCoupling (

, Hz)
Mechanistic Rationale
A (

)
4.02 2HTriplet (

)
~6.7Deshielding: Protons are adjacent to the electronegative oxygen atom, pulling electron density away and exposing the nucleus to the

field.
B (

)
1.66 2HSextet (

)
~7.0Coupling: Coupled to both the adjacent methyl (3H) and the

-methylene (2H). By the

rule,

peaks.
C (

-Butyl)
1.20 9HSinglet (

)
N/AEquivalence: The 9 methyl protons are chemically equivalent and separated from the rest of the spin system by a quaternary carbon, preventing coupling.
D (

)
0.94 3HTriplet (

)
~7.4Terminal: Coupled only to the central methylene group (2H).

peaks.[1]
Expert Insight: The Relaxation Trap ( )

Critical for qNMR (Quantitative NMR): The tert-butyl group (Signal C) possesses a significantly longer longitudinal relaxation time (


) compared to the propyl protons. This is due to the rapid internal rotation of the methyl groups, which reduces the efficiency of dipole-dipole relaxation mechanisms.
  • The Error: Using a standard relaxation delay (

    
     s) will result in incomplete magnetization recovery for the tert-butyl signal.
    
  • The Consequence: Integration values will appear artificially low (e.g., integrating to 8.2H instead of 9.0H), leading to incorrect purity assays.

  • The Solution: For quantitative work, measure

    
     (Inversion Recovery) and set 
    
    
    
    (typically >15 seconds for degassed pivalates).

Experimental Protocols

Synthesis of Propyl Pivalate (Acid Chloride Method)

Why this method? Unlike Fischer esterification, the acid chloride route is irreversible and proceeds to completion without requiring water removal, ensuring a cleaner crude product for analytical standards.

Reagents:

  • Pivaloyl Chloride (1.0 eq)[2]

  • 1-Propanol (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 1-propanol (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL). Cool to 0°C (ice bath).

  • Addition: Add Pivaloyl Chloride (10 mmol) dropwise over 10 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Quench & Workup (Self-Validating Step):

    • Wash reaction mixture with 1M HCl (removes excess amine/salts).

    • Wash with Sat.

      
       (removes unreacted acid).
      
    • Wash with Brine. Dry over

      
      .
      
  • Isolation: Concentrate under reduced pressure (Rotovap).

Validation Criteria:

  • TLC: Disappearance of Pivaloyl Chloride spot.

  • NMR: Disappearance of the alcohol O-H broad singlet (variable, usually 2-5 ppm) and the downfield shift of the propyl

    
     from ~3.6 ppm (alcohol) to ~4.0 ppm (ester).
    
NMR Acquisition Workflow

NMRWorkflow SamplePrep Sample Preparation 10mg in 0.6mL CDCl3 Shimming Field Homogeneity (Gradient Shim) SamplePrep->Shimming ParamSetup Parameter Setup Pulse: 30° (zg30) SW: 12 ppm O1P: 6 ppm Shimming->ParamSetup Decision Is this qNMR? ParamSetup->Decision StandardD1 Set D1 = 1.0 sec (Qualitative) Decision->StandardD1 No LongD1 Set D1 = 20.0 sec (Quantitative for t-Butyl) Decision->LongD1 Yes Acquisition Acquisition (NS=16) StandardD1->Acquisition LongD1->Acquisition Processing Process (FT + Phasing) Ref TMS to 0.00 Acquisition->Processing

Figure 2: NMR acquisition decision tree highlighting the critical branch for quantitative analysis.

Case Study: The "Pivalate Trap" in Drug Development[3]

While propyl pivalate is a useful standard, the pivaloyloxymethyl (POM) group is frequently used to mask polar carboxylic acids in prodrugs (e.g., Cefditoren pivoxil, Adefovir dipivoxil).

The Mechanism of Toxicity: Unlike linear fatty acids, the tert-butyl group cannot undergo


-oxidation. The body must eliminate the pivalic acid moiety via conjugation.
  • Hydrolysis: Esterases cleave the prodrug, releasing Pivalic Acid.

  • Activation: Pivalic Acid

    
     Pivaloyl-CoA.
    
  • Conjugation: Pivaloyl-CoA + L-Carnitine

    
     Pivaloylcarnitine + CoA.
    
  • Excretion: Pivaloylcarnitine is excreted in urine.[3][4][5]

Clinical Implication: Chronic dosing leads to the depletion of the body's free carnitine pool, impairing mitochondrial fatty acid metabolism.[6] This is a critical safety endpoint in Phase I/II trials for pivalate-containing prodrugs.

CarnitineDepletion Prodrug Pivalate Prodrug (Lipophilic) PivalicAcid Pivalic Acid (Released) Prodrug->PivalicAcid Esterases Conjugate Pivaloylcarnitine (Excretable) PivalicAcid->Conjugate + Carnitine (via Pivaloyl-CoA) Carnitine Free L-Carnitine (Mitochondrial Pool) Carnitine->Conjugate Urine Urinary Excretion (Carnitine Loss) Conjugate->Urine

Figure 3: The metabolic pathway leading to secondary carnitine deficiency.

References

  • Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 2724: Propyl Pivalate. SDBS Web: [Link] (Accessed via search).

  • Safety & Toxicology: Brass, E. P. (2002). Pivalate-Generating Prodrugs and Carnitine Homeostasis in Man.[4][5][6] Pharmacological Reviews, 54(4), 589-598.

  • NMR Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Synthesis Protocol: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

Definitive Guide to the Mass Spectrometry Fragmentation of Propyl Pivalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Driven Fingerprint

Propyl pivalate (


, MW 144.21) represents a classic case study in "steric-driven fragmentation." Unlike linear aliphatic esters where charge delocalization can be competitive, pivalate esters are dominated by the thermodynamic stability of the tert-butyl cation.

For researchers in metabolomics and synthetic organic chemistry, identifying propyl pivalate requires looking beyond the molecular ion (


), which is often vanishingly weak or absent in Electron Ionization (EI) spectra. Instead, identification relies on a specific "diagnostic triad" of ions derived from 

-cleavage and hydrogen rearrangement.

This guide details the mechanistics of these pathways, providing a self-validating framework for structural elucidation.

Molecular Architecture & Stability

To understand the fragmentation, one must first understand the bond energy landscape of the molecule:

  • The Pivaloyl Moiety: The tert-butyl group

    
     exerts significant steric bulk. The quaternary carbon prevents standard acid-side McLafferty rearrangements due to the lack of 
    
    
    
    -hydrogens.
  • The Propyl Chain: A flexible

    
    -propyl group provides the necessary 
    
    
    
    -hydrogens relative to the carbonyl oxygen, enabling specific "alcohol-side" rearrangements.
  • The Ester Linkage: The carbonyl carbon is the focal point for ionization, but the resulting radical cation is short-lived.

The Fragmentation Landscape

In a standard 70 eV EI source, propyl pivalate undergoes two competing dissociation channels: Direct


-Cleavage  (dominant) and Hydrogen Rearrangement  (secondary).
Primary Pathway: The Acylium-Carbocation Cascade

This is the high-energy, kinetically favored pathway that obliterates the molecular ion.

  • Ionization: Removal of an electron from the carbonyl oxygen lone pair yields the radical cation

    
     (m/z 144).
    
  • 
    -Cleavage:  The bond between the carbonyl carbon and the alkoxy oxygen breaks (acyl-oxygen fission). This generates the Pivaloyl Acylium ion  (m/z 85) and a propoxy radical.
    
  • Decarbonylation: The acylium ion (m/z 85) is metastable. It rapidly ejects a neutral carbon monoxide (CO) molecule to form the highly stable tertiary-butyl cation (m/z 57).

Diagnostic Insight: The peak at m/z 57 is almost invariably the base peak (100% relative abundance) in pivalate esters. If m/z 57 is not the dominant ion, the analyte is likely not a pivalate.

Secondary Pathway: The "Pseudo-McLafferty" Rearrangement

While the acid side lacks


-hydrogens, the propyl side possesses them. This allows for a site-specific hydrogen transfer often termed the "McLafferty Rearrangement with Hydrogen Transfer."
  • Conformation: The flexible propyl chain curls back, bringing a terminal methyl hydrogen (

    
    -H) into proximity with the carbonyl oxygen.
    
  • Transfer & Cleavage: The hydrogen transfers to the oxygen, and the

    
     bond cleaves.
    
  • Products: This yields the Pivalic Acid radical cation (m/z 102) and a neutral propene molecule.

Mechanistic Visualization

The following diagrams utilize Graphviz to map the causal relationships between the parent ion and its fragments.

Diagram 1: The Dominant Alpha-Cleavage Pathway

This pathway explains the formation of the base peak.

AlphaCleavage M_Ion Molecular Ion (M+) m/z 144 [Unstable] Acylium Pivaloyl Cation m/z 85 [Acylium] M_Ion->Acylium α-Cleavage (-OC3H7•) Propoxy Propoxy Radical (Neutral Loss) M_Ion->Propoxy BasePeak tert-Butyl Cation m/z 57 [Base Peak] Acylium->BasePeak Decarbonylation (-CO) CO CO (Neutral Loss) Acylium->CO

Figure 1: The primary fragmentation route. The stability of the tertiary carbocation (m/z 57) drives the equilibrium to the right.

Diagram 2: The Rearrangement Pathway

This pathway explains the diagnostic even-mass ion at m/z 102.

Rearrangement M_Ion Molecular Ion (M+) m/z 144 TS 6-Membered Transition State M_Ion->TS γ-H Transfer PivAcid Pivalic Acid Ion m/z 102 [Radical Cation] TS->PivAcid Elimination Propene Propene (C3H6) (Neutral Loss) TS->Propene

Figure 2: The alcohol-side hydrogen rearrangement. Note that m/z 102 is an odd-electron ion (radical cation).

Diagnostic Interpretation & Data Tables

When analyzing an unknown spectrum suspected to be propyl pivalate, use the following intensity distribution as a validation filter.

Table 1: Key Diagnostic Ions
m/zIon IdentityStructureApprox. IntensityDiagnostic Note
57 tert-Butyl Cation

100% (Base) Hallmark of pivaloyl/t-butyl groups.
85 Pivaloyl Acylium

15 - 30%Confirms the carbonyl is attached to t-butyl.
43 Propyl Cation

20 - 40%Derived from the alcohol chain.
41 Allyl Cation

10 - 25%Dehydrogenation of the propyl fragment.
102 Pivalic Acid

5 - 15%Crucial Validator. Confirms propyl ester via rearrangement.
144 Molecular Ion

< 1%Often invisible. Do not rely on

for ID.
Interpretation Logic (Self-Validating Protocol)
  • Check Base Peak: Is m/z 57 the dominant peak?

    • Yes: Proceed.

    • No: Stop. Unlikely to be a pivalate.

  • Check Acylium: Is there a peak at m/z 85?

    • Yes: Confirms

      
       (loss of propoxy).
      
  • Check Rearrangement: Is there a small but distinct peak at m/z 102?

    • Yes: Confirms the loss of a C3 alkene (propene), validating the propyl chain.

  • Check Absence: Is m/z 144 weak/absent?

    • Yes: Consistent with aliphatic esters.

Experimental Protocols

To ensure reproducible fragmentation patterns suitable for library matching, strict adherence to standard ionization parameters is required.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Avoid methanol to prevent transesterification in the injector port.

  • Concentration: 10-50 µg/mL (ppm). Pivalates are volatile; high concentrations cause column overload and peak fronting.

GC-MS Acquisition Parameters

This protocol is optimized for the Agilent 5977 or Thermo ISQ series, but applicable to any quadrupole EI system.

  • Inlet:

    • Mode: Split (10:1 to 50:1 depending on concentration).

    • Temperature: 250°C. (High enough to volatilize, low enough to minimize thermal degradation).

  • Column:

    • Phase: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS).

    • Dimensions: 30m x 0.25mm x 0.25µm.

  • Oven Program:

    • Initial: 40°C (hold 2 min) - Critical for retaining the volatile propyl pivalate.

    • Ramp: 10°C/min to 200°C.

    • Total Run Time: ~18 mins.

  • Mass Spectrometer (Source):

    • Ionization Energy: 70 eV (Standard). Deviation alters m/z 57/85 ratios.

    • Source Temp: 230°C.

    • Scan Range: m/z 29 - 300. (Start at 29 to capture ethyl/propyl fragments; do not start at 50 or you miss diagnostic lower mass ions).

    • Solvent Delay: 3.0 mins (must be before propyl pivalate elutes, typically ~5-7 mins on this program).

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Pivalic acid, 2-methylpropyl ester (Isobutyl pivalate) - Analogous Fragmentation Pattern. NIST Standard Reference Database 1A v17. Link Note: While the specific entry for n-propyl pivalate is less common in public webbooks than isobutyl pivalate, the m/z 57 and m/z 85 dominance is chemically identical due to the pivaloyl group.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The definitive text on rearrangement mechanisms).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Webbook. Propanoic acid, propyl ester (Propyl Propionate) - Reference for Propyl-side Rearrangement.Link Used to validate the "alcohol-side" McLafferty loss of propene.

Technical Deep Dive: Infrared Spectroscopic Characterization of Propyl Pivalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propyl Pivalate (Propanoic acid, 2,2-dimethyl-, propyl ester) represents a critical structural motif in medicinal chemistry, specifically within the design of prodrugs . By masking polar carboxyl groups with the lipophilic, sterically hindered pivalate ester, pharmaceutical scientists enhance membrane permeability and metabolic stability.

This guide provides a rigorous technical analysis of the infrared (IR) spectral signature of propyl pivalate. It moves beyond basic peak identification to explore the vibrational coupling unique to the tert-butyl carbonyl environment and offers a validated ATR-FTIR protocol for quality control in drug development.

Part 1: Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, one must first deconstruct the molecule's vibrational degrees of freedom. Propyl pivalate (


) is distinct from simple linear esters (like propyl propionate) due to the bulky trimethyl (pivaloyl) group .
Structural Components[1][2][3][4][5][6][7]
  • Pivaloyl Head Group

    
    :  The tert-butyl group acts as a steric shield. Vibrational modes here are dominated by the coupled methyl deformations and the skeletal C-C stretches.
    
  • Ester Linkage

    
    :  The dipole changes associated with the carbonyl (C=O) and ether-like (C-O) bonds create the strongest absorption bands ("The Rule of Three").
    
  • Propyl Tail

    
    :  Provides standard alkane vibrational modes (scissoring, rocking) that overlap with the pivaloyl methyls but are distinguishable in the fingerprint region.
    
The "Steric Signature"

Unlike unhindered esters, the pivalate group introduces specific skeletal vibrations. The most diagnostic non-carbonyl feature is the gem-dimethyl doublet (or triplet in t-butyl cases) appearing in the bending region (


), caused by the in-phase and out-of-phase bending of the methyl groups attached to the quaternary carbon.

Part 2: Spectral Assignment Guide

The following assignments are derived from standard ester spectroscopy principles and specific pivalate ester data found in the NIST Chemistry WebBook and spectroscopic literature.

Table 1: Diagnostic Infrared Bands of Propyl Pivalate
Functional GroupMode DescriptionWavenumber (

)
IntensityDiagnostic Note
Carbonyl (C=O) Stretching1730 – 1745 StrongThe "Anchor Peak." Sharp and intense. Pivalates typically absorb near 1735

.
C-H (

)
Asymmetric Stretch2950 – 2970 MediumDominated by methyl (

) groups from both the pivaloyl and propyl chains.
C-H (

)
Symmetric Stretch2860 – 2880 MediumCharacteristic of saturated alkyl chains.
C-O-C Asymmetric Stretch1150 – 1170 StrongThe "Ester C-O." Often the second strongest peak. Coupled with C-C skeletal modes.
C-O-C Symmetric Stretch1270 – 1290 Medium/StrongOften appears as a shoulder or distinct band near the asymmetric stretch.
t-Butyl Group Skeletal Bending1395 & 1365 MediumCritical ID Band. The "Split." The symmetric deformation of the

group splits into two distinct bands.
Methylene (

)
Scissoring1460 – 1470 MediumOverlap of propyl chain

bending and methyl asymmetric bending.
Propyl Chain Rocking750 – 800 WeakLong-chain methylene rocking sequence (3+ carbons).

Analyst Note: In pivalate esters, the C-O stretch region (1100–1300


) can be complex due to coupling with the quaternary carbon vibrations. Look for the intense doublet pattern in this region to confirm the ester linkage.

Part 3: Experimental Protocol (ATR-FTIR)

This protocol utilizes Attenuated Total Reflectance (ATR) , the industry standard for liquid esters due to its minimal sample preparation and ease of cleaning.

System Suitability & Validated Workflow
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution:

    
    .
    
  • Scans: 16 (Screening) or 32 (High Quality).

  • Apodization: Blackman-Harris 3-Term (standard for liquids).

ATR_Workflow Start START: Instrument Initialization Clean Step 1: Crystal Cleaning (Isopropanol + Lint-free Wipe) Start->Clean Check Step 2: Energy Throughput Check (Ensure >90% transmission) Clean->Check Bkg Step 3: Background Scan (Ambient Air) Check->Bkg Load Step 4: Sample Loading (Drop-cast 20-50 µL Propyl Pivalate) Bkg->Load Scan Step 5: Sample Acquisition (4000 - 600 cm⁻¹) Load->Scan QC Step 6: Spectral Quality Check (Check C=O Intensity > 0.2 AU) Scan->QC QC->Clean Fail (Low Signal/Contamination) Process Step 7: Post-Processing (ATR Correction + Peak Picking) QC->Process End END: Data Export Process->End

Figure 1: Validated ATR-FTIR operational workflow for liquid ester analysis.

Detailed Methodology
  • Crystal Preparation: Clean the diamond ATR crystal with isopropanol. Ensure total evaporation of the solvent (monitor the live spectral preview; solvent bands must disappear).

  • Background Acquisition: Collect a background spectrum of the clean crystal in ambient air. This subtracts atmospheric

    
     (2350 
    
    
    
    ) and water vapor.
  • Sample Application: Using a glass Pasteur pipette, deposit 1 drop (~20-50 µL) of propyl pivalate onto the center of the crystal.

    • Critical: For volatile esters like propyl pivalate, cover the sample with the ATR anvil or a cap immediately to prevent evaporation during the scan.

  • Acquisition: Collect the sample spectrum.

  • ATR Correction: Apply software-based ATR correction. ATR intensity is wavelength-dependent (penetration depth increases at lower wavenumbers). Correction normalizes band intensities to match transmission library spectra.

Part 4: Application in Drug Development

Understanding the IR spectrum of propyl pivalate is directly relevant to prodrug engineering .

The Pivalate Prodrug Strategy

Pivalate esters are frequently employed to improve the oral bioavailability of polar drugs (e.g., antibiotics like pivampicillin or pivmecillinam). The bulky tert-butyl group confers:

  • Lipophilicity: Increases passive diffusion across the intestinal epithelium.

  • Stability: The steric bulk hinders enzymatic hydrolysis by non-specific esterases in the gut lumen, allowing the prodrug to reach the plasma before releasing the active moiety.

Safety Monitoring (Carnitine Depletion)

While IR spectroscopy confirms the identity of the pivalate ester, researchers must be aware of the metabolic fate of this group.

  • Mechanism: Upon hydrolysis in the body, pivalic acid is released.[1] It cannot be metabolized via

    
    -oxidation due to the quaternary carbon.
    
  • Excretion: Pivalic acid is conjugated with L-carnitine to form pivaloylcarnitine, which is excreted in urine.

  • Risk: Chronic administration of pivalate prodrugs can lead to systemic carnitine depletion.[1]

QC Relevance: In stability studies, the appearance of a broad O-H stretch (


) and a shift in the Carbonyl band in the IR spectrum indicates hydrolysis of the ester back to pivalic acid and propanol, signaling degradation of the prodrug.

References

  • NIST Mass Spectrometry Data Center. "Propanoic acid, propyl ester (Propyl propionate) & Pivalic acid esters." NIST Chemistry WebBook, SRD 69. Accessed via .

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard text for "Rule of Three" in esters and gem-dimethyl splitting).
  • Brass, E. P. "Pivalate-generating prodrugs and carnitine homeostasis in man."[1] Pharmacological Reviews, 2002. Available at .

  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), 2000. (Reference for specific alkyl bending frequencies).
  • University of Toronto. "Bruker Alpha-P ATR FTIR Standard Operating Procedure." TRACES Centre. Available at .

Sources

Technical Guide: Kovats Retention Index of n-Propyl Pivalate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Kovats Retention Index (RI) of n-Propyl Pivalate , designed for researchers in gas chromatography, flavor/fragrance analysis, and pharmaceutical intermediate profiling.

Executive Summary

n-Propyl pivalate (propyl 2,2-dimethylpropanoate) is a sterically hindered ester characterized by the bulky tert-butyl group adjacent to the carbonyl carbon.[1] This structural feature significantly influences its volatility and interaction with chromatographic stationary phases.[1] This guide provides the experimentally validated Kovats Retention Indices (RI) for n-propyl pivalate on standard non-polar (polydimethylsiloxane) and polar (polyethylene glycol) phases, alongside a self-validating protocol for replication.[1]

Key Data Points:

  • Non-Polar RI (DB-1/OV-101): 863 – 870[1][2]

  • Polar RI (DB-Wax/Carbowax): 1028 – 1042[1][2]

Chemical Identity & Physicochemical Profile

Before establishing retention behavior, the analyte's fundamental properties must be defined to understand its elution mechanisms (London dispersion forces vs. dipole-dipole interactions).[1]

PropertySpecification
IUPAC Name Propyl 2,2-dimethylpropanoate
Common Name n-Propyl pivalate
CAS Registry Number 5129-35-1
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
Structure Description Ester of n-propanol and pivalic acid (trimethylacetic acid).[2]
Boiling Point (Est.) ~145 °C (at 760 mmHg)
LogP (Est.) 2.4

Kovats Retention Index (RI) Data

The following values represent the consensus retention indices derived from experimental literature and NIST mass spectrometry databases. The "Retention Index" normalizes the retention time of the analyte against a homologous series of n-alkanes (


), making the value system-independent.[1][3]
Table 1: Retention Indices on Non-Polar Stationary Phases

Stationary Phase Chemistry: 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, OV-101, SE-30)[1]

Column TypeRetention Index (RI)Reference
DB-1 / OV-101 863
SE-30 870
Average Non-Polar 866 ± 4 Derived Consensus
Table 2: Retention Indices on Polar Stationary Phases

Stationary Phase Chemistry: Polyethylene Glycol (PEG) (e.g., DB-Wax, HP-20M, Carbowax)[1]

Column TypeRetention Index (RI)Reference
DB-Wax / PEG 1028
Carbowax 20M 1042
Average Polar 1035 ± 7 Derived Consensus

Interpretation: The shift of approximately +170 RI units when moving from a non-polar to a polar column indicates moderate polarity.[1] While the tert-butyl group shields the carbonyl oxygen (reducing hydrogen bond acceptance capability compared to linear esters), the ester functionality still engages in significant dipole-dipole interactions with the PEG phase.[1]

Theoretical Framework & Calculation Logic

The determination of RI relies on the interpolation of the analyte's retention time (


) between two bracketing n-alkanes with carbon numbers 

and

(where

).[1]
Isothermal Calculation (Kovats Equation)

Used when the column oven temperature is held constant.[1]



Temperature-Programmed Calculation (Van den Dool & Kratz)

Used for linear temperature ramps (standard screening protocols).[1]



Where:

  • 
     = Adjusted retention time (
    
    
    
    )[1]
  • 
     = n-Propyl pivalate[1][2][4]
    
  • 
     = n-Alkane eluting before x (e.g., Octane, C8)[1]
    
  • 
     = n-Alkane eluting after x (e.g., Nonane, C9)[1]
    
Visualization: RI Calculation Logic

The following diagram illustrates the logical flow of converting raw retention time into a system-independent index.

RI_Calculation_Logic RawData Raw Chromatogram (Retention Times) Identify Identify Bracketing Alkanes (C8 & C9) RawData->Identify Locate Analyte Formula Apply Van den Dool & Kratz Equation Identify->Formula Input tR values Result Calculated RI (e.g., 866) Formula->Result Interpolate

Figure 1: Logical workflow for converting raw chromatographic data into Kovats Retention Index.

Experimental Protocol: Determination of RI

To replicate these results or validate the purity of a propyl pivalate sample, follow this self-validating protocol. This method minimizes errors caused by column overload or thermal gradients.[1]

Reagents & Materials
  • Analyte: n-Propyl pivalate (>98% purity).

  • Reference Standard: C7–C30 n-Alkane mixture (in Hexane or Heptane).[1]

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[1]

Instrument Configuration (GC-FID/MS)
  • Inlet: Split/Splitless (Split ratio 50:1 to prevent column overload).

  • Temperature: 250 °C.

  • Column:

    • Non-Polar: DB-1 or HP-5 (30m × 0.25mm × 0.25µm).[1]

    • Polar: DB-Wax (30m × 0.25mm × 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold at 40 °C for 2 min.

    • Ramp 5 °C/min to 240 °C.

    • Hold 5 min.

Execution Workflow
  • Co-Injection: Prepare a vial containing 50 ppm n-propyl pivalate AND the C7-C30 alkane ladder. This eliminates run-to-run retention time variability.[1]

  • Acquisition: Run the method and integrate peaks.

  • Validation: Ensure the n-alkane peaks are symmetrical and the analyte peak does not show fronting (sign of overload).

Visualization: Experimental Workflow

GC_Workflow SamplePrep Sample Preparation (Mix Analyte + C-Ladder) Injection Split Injection (250°C, 50:1 Ratio) SamplePrep->Injection Separation GC Separation (Temp Ramp 5°C/min) Injection->Separation Detection Detection (FID/MS) & Integration Separation->Detection Analysis Calculate RI (Linear Interpolation) Detection->Analysis

Figure 2: Step-by-step experimental workflow for accurate RI determination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138418, n-Propyl pivalate. Retrieved February 1, 2026 from [Link].[1]

  • NIST Mass Spectrometry Data Center. Propyl pivalate Retention Indices. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link].[1]

  • Van Den Dool, H., & Kratz, P. D. (1963). A generalization of the retention index system including linear temperature programmed gas-liquid partition chromatography.[1] Journal of Chromatography A, 11, 463-471.[1]

  • Kovats, E. (1958). Gas-chromatographische Charakterisierung organischer Verbindungen.[1] Teil 1: Retentionsindices aliphatischer Halogenide, Alkohole, Aldehyde und Ketone. Helvetica Chimica Acta, 41(7), 1915-1932.[1]

Sources

Propyl Pivalate: A Comprehensive Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide on propyl pivalate, designed for researchers, scientists, and professionals in the field of drug development. It moves beyond a standard Material Safety Data Sheet (MSDS) to provide a foundational understanding of the compound's properties, hazards, and handling protocols, grounded in the principles of chemical causality and laboratory best practices. The objective is to empower scientific professionals to work with propyl pivalate safely and effectively, fully aware of its chemical nature and potential applications.

Section 1: Chemical Identity and Physicochemical Properties

Propyl pivalate, systematically known as propyl 2,2-dimethylpropanoate, is the ester formed from pivalic acid and n-propanol.[1] Its most notable structural feature is the sterically hindered tert-butyl group attached to the carbonyl carbon. This bulkiness is not merely a structural curiosity; it is the primary determinant of the compound's chemical reactivity and stability, particularly its marked resistance to hydrolysis compared to less hindered esters.[2] This stability is a key attribute leveraged in advanced organic synthesis and pharmaceutical development.

A summary of its core physicochemical properties is presented below. Understanding these parameters is the first step in designing safe experimental and storage protocols.

PropertyValueSource
IUPAC Name propyl 2,2-dimethylpropanoatePubChem[1]
Synonyms n-Propyl pivalate, Pivalic acid propyl esterPubChem[1]
CAS Number 5129-35-1PubChem[1]
Molecular Formula C₈H₁₆O₂PubChem[1]
Molecular Weight 144.21 g/mol PubChem[1]
Appearance Colorless liquid (presumed)General Ester Properties
Topological Polar Surface Area 26.3 ŲPubChem
Structural Representation

The chemical structure of propyl pivalate is fundamental to understanding its behavior.

Caption: Chemical structure of propyl pivalate (C₈H₁₆O₂).

Section 2: GHS Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), propyl pivalate is classified as a hazardous substance.[1] The identified hazards necessitate rigorous adherence to safety protocols to mitigate risks of fire, and skin, eye, and respiratory irritation.

GHS ClassificationHazard ClassHazard CodeHazard Statement
Physical Hazard Flammable liquidsH226Flammable liquid and vapor
Health Hazard Skin corrosion/irritationH315Causes skin irritation
Health Hazard Serious eye damage/eye irritationH319Causes serious eye irritation
Health Hazard Specific target organ toxicity — single exposureH335May cause respiratory irritation

Source: ECHA C&L Inventory[1]

GHS Pictograms:

  • Flame (GHS02): Represents the flammable hazard (H226).

  • Exclamation Mark (GHS07): Represents skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

Understanding these classifications is non-negotiable for anyone handling this chemical. The flammability dictates storage and handling environments, while the health hazards determine the required level of personal protective equipment (PPE).

Section 3: Protocols for Safe Handling and Storage

The hazards identified in Section 2 directly inform the required procedures for handling and storage. The primary goals are to prevent ignition of flammable vapors and to avoid personal contact.

Handling Protocols
  • Work Area: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to manage vapor inhalation risks (H335).

  • Ignition Source Control: Propyl pivalate is a flammable liquid.[1] Keep the compound away from all sources of ignition, including open flames, hot surfaces, and sparks.[3][4] "No smoking" policies must be strictly enforced in the vicinity.[5]

  • Electrostatic Discharge: Take precautionary measures against static discharge, which can ignite flammable vapors.[5][6] Ensure that all containers and receiving equipment are properly grounded and bonded.[6] Use non-sparking tools for all operations involving the transfer of this material.[7]

  • Personal Contact: Avoid all direct contact with the skin and eyes.[6] Do not breathe vapors or mists.[6][8]

Storage Protocols
  • Container: Store in the original, tightly sealed container to prevent the escape of vapors and contamination.[6][8][9]

  • Location: Keep containers in a cool, dry, and well-ventilated place.[3][7][9] The storage area should be designated for flammable liquids.

  • Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases, which could initiate a hazardous reaction.[9]

  • Integrity: Regularly inspect containers for leaks or damage.[9]

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review MSDS & SOPs B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Verify Fume Hood Operation & Clear of Ignition Sources B->C D Ground/Bond Container and Receiving Equipment C->D E Transfer Chemical (Use Non-Sparking Tools) D->E F Securely Seal All Containers Immediately After Use E->F G Decontaminate Work Area F->G H Dispose of Waste in Labeled Flammable Waste Container G->H I Remove PPE and Wash Hands Thoroughly H->I FirstAidDecisionTree Start Exposure Event Occurs ExposureType What is the route of exposure? Start->ExposureType Inhalation Inhalation ExposureType->Inhalation Inhalation Skin Skin Contact ExposureType->Skin Skin Eye Eye Contact ExposureType->Eye Eyes Ingestion Ingestion ExposureType->Ingestion Ingestion Step_Inhale1 Move to Fresh Air Inhalation->Step_Inhale1 Step_Skin1 Remove Contaminated Clothing Skin->Step_Skin1 Step_Eye1 Flush Eyes with Water for 15 minutes Eye->Step_Eye1 Step_Ingest1 Rinse Mouth with Water DO NOT Induce Vomiting Ingestion->Step_Ingest1 Step_Inhale2 Seek Medical Attention if symptoms persist Step_Inhale1->Step_Inhale2 Step_Skin2 Wash Area with Soap and Water Step_Skin1->Step_Skin2 Step_Skin3 Seek Medical Attention for severe irritation Step_Skin2->Step_Skin3 Step_Eye2 Seek Immediate Medical Attention Step_Eye1->Step_Eye2 Step_Ingest2 Seek Immediate Medical Attention Step_Ingest1->Step_Ingest2

Caption: Decision tree for first-aid response to propyl pivalate exposure.

Section 6: Synthesis and Chemical Reactivity

Laboratory Synthesis

A standard and efficient method for preparing propyl pivalate is through Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing pivalic acid with n-propanol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. [10] Reaction: (CH₃)₃CCOOH + CH₃CH₂CH₂OH ⇌ (CH₃)₃CCOOCH₂CH₂CH₃ + H₂O (in the presence of H⁺)

The equilibrium is typically driven towards the product (the ester) by removing water as it is formed, often using a Dean-Stark apparatus.

Key Reactivity Insights

The defining characteristic of the pivalate ester is its exceptional stability towards hydrolysis. The steric hindrance provided by the large tert-butyl group effectively shields the electrophilic carbonyl carbon from nucleophilic attack by water or hydroxide ions. [2]This makes the pivaloyl (Piv) group an excellent choice as a robust protecting group for alcohols in complex multi-step organic syntheses. [2]It can withstand a wide range of reaction conditions that would cleave simpler esters like acetates or benzoates.

Section 7: Relevance and Applications in Drug Development

The unique properties of the pivalate moiety, especially its steric bulk and hydrolytic stability, are of significant interest to drug development professionals.

  • Prodrug Design: The pivalate ester can be used as a promoiety in prodrug design. A therapeutically active compound containing a hydroxyl group can be esterified with pivalic acid. This modification can enhance the parent drug's lipophilicity, which may improve its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increased lipophilicity can facilitate passage through cell membranes or the blood-brain barrier.

  • Controlled Release: Once absorbed, the pivalate prodrug must be cleaved by esterase enzymes in the body to release the active parent drug. While pivalate esters are resistant to simple chemical hydrolysis, they can be slowly cleaved enzymatically. This slow cleavage can prolong the drug's duration of action, reducing dosing frequency and improving patient compliance. [11]The design of such a system requires a careful balance; the prodrug must be stable enough to reach its target but labile enough to be cleaved at a therapeutically effective rate.

The use of propyl pivalate itself is less common than the incorporation of the pivaloyl group onto a more complex drug molecule. However, studying simple pivalate esters like propyl pivalate provides crucial baseline data on the stability, reactivity, and metabolic fate of this important functional group, informing more complex drug design strategies. [12][13]

Conclusion

Propyl pivalate is a valuable chemical for synthetic and research applications, but its handling demands a comprehensive understanding of its hazards. It is a flammable liquid that can cause significant skin, eye, and respiratory irritation. Strict adherence to protocols for handling, storage, and personal protection is paramount to ensuring laboratory safety. For drug development professionals, the pivalate functional group offers a strategic tool for creating robust protecting groups and designing effective prodrugs. By respecting its properties and adhering to the principles outlined in this guide, researchers can utilize this compound with confidence and safety.

References

  • Carl ROTH GmbH + Co. KG.
  • National Center for Biotechnology Information.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Spectrum Chemical.
  • Sarchem Labs. Safety Guidelines for Handling Polyvinyl Alcohol in Industries.
  • Santa Cruz Biotechnology.
  • M&U International.
  • Fisher Scientific.
  • The Good Scents Company.
  • ChemicalBook.
  • Organic Chemistry Portal.
  • Wikipedia. Pivalic acid.
  • Cornell University. First Aid for Pesticide Poisoning.
  • ChemCert Australia. Pesticide First Aid Procedures.
  • International Journal of Pharmaceutical Sciences. Pro-Drug Development.
  • Shanghai Linger Chemical Co., Ltd.
  • MDPI. Research in the Field of Drug Design and Development.
  • PubMed Central.

Sources

Methodological & Application

Optimization of Sterically Hindered Ester Synthesis: Transesterification Protocols for Propyl Pivalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of propyl pivalate (propyl 2,2-dimethylpropanoate) presents a distinct challenge in organic process development due to the significant steric hindrance imposed by the tert-butyl group adjacent to the carbonyl center. Unlike simple acetates, pivalate esters are kinetically resistant to nucleophilic attack, making standard Fischer esterification (Acid + Alcohol


 Ester + Water) slow and prone to incomplete conversion due to the difficulty of removing water from the equilibrium.

This Application Note details a Transesterification approach using Methyl Pivalate and 1-Propanol . This route is superior for three reasons:

  • Volatility Management: The byproduct, Methanol (BP: 64.7°C), is significantly more volatile than water (BP: 100°C) and the reactants, allowing for a more efficient equilibrium shift via distillation.

  • Solubility: The organic reactants form a homogeneous phase, avoiding the biphasic mass-transfer limitations often seen in aqueous esterifications.

  • Scalability: We present two validated protocols—Acid-Catalyzed (p-TSA) for standard laboratory synthesis and Titanate-Catalyzed (Ti(OiPr)₄) for high-purity/neutral pH applications.

Critical Physicochemical Parameters[1][2]

Successful isolation relies on exploiting boiling point differentials. The proximity of the boiling points of the starting material (Methyl Pivalate) and the reagent (1-Propanol) dictates that the reaction must be driven to near-full conversion to avoid a difficult separation downstream.

CompoundRoleMW ( g/mol )Boiling Point (°C)Density (g/mL)
Methyl Pivalate Substrate116.16101 °C0.87
1-Propanol Reagent/Solvent60.1097 °C0.80
Methanol Byproduct32.0464.7 °C0.79
Propyl Pivalate Target Product144.21~136 °C*0.87 (est)

*Note: Propyl pivalate boiling point is extrapolated from homologous series (Methyl: 101°C, Ethyl: 118°C). It is sufficiently distinct from 1-Propanol to allow fractional distillation.

Reaction Mechanism & Steric Analysis

The reaction follows a nucleophilic acyl substitution mechanism. The primary barrier is the formation of the tetrahedral intermediate. The bulky tert-butyl group shields the carbonyl carbon, retarding the attack of the propanol nucleophile.

Mechanism Visualization

The following diagram illustrates the specific pathway and the critical "Methanol Removal" step that drives the equilibrium forward.

Transesterification_Mechanism Reactants Reactants Methyl Pivalate + 1-Propanol Catalyst Catalyst Activation (H+ or Ti4+) Reactants->Catalyst Activation Intermediate Tetrahedral Intermediate (Sterically Crowded) Catalyst->Intermediate Nucleophilic Attack Intermediate->Reactants Reversible (k_rev) Equilibrium Equilibrium Shift (- Methanol) Intermediate->Equilibrium Elimination Product Target Product Propyl Pivalate Equilibrium->Product Distillation of MeOH

Figure 1: Mechanistic pathway highlighting the reversibility caused by steric crowding. Continuous removal of Methanol is the rate-determining factor for yield.

Experimental Protocols

Protocol A: Acid-Catalyzed Transesterification (Standard Lab Scale)

Best for: Routine synthesis where trace acidity in the final product is manageable or can be washed out.

Reagents:

  • Methyl Pivalate (1.0 equiv)

  • 1-Propanol (5.0 equiv) — Excess is critical to push equilibrium.

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 equiv / 5 mol%)

Apparatus:

  • Round-bottom flask (RBF).[1]

  • Vigreux column (or packed column) — Essential to separate Methanol (65°C) from Propanol (97°C).

  • Distillation head with thermometer.

  • Heating mantle with magnetic stirring.

Step-by-Step Procedure:

  • Charge: In the RBF, combine Methyl Pivalate and 1-Propanol. Add p-TSA.[2]

  • Reflux: Heat the mixture to a gentle boil. The internal temperature will initially be near 97-98°C (boiling point of the propanol-rich mix).

  • Fractional Distillation: Adjust heat to slowly distill off the Methanol. Monitor the head temperature carefully.

    • Target Head Temp: 64–66°C (Methanol).

    • Action: If the temp spikes toward 90°C, you are losing Propanol/Reactant. Increase reflux ratio (insulate column or reduce take-off rate).

  • Monitoring: Continue until the head temperature can no longer be maintained at 65°C and rises sharply to ~97°C, indicating Methanol depletion.

  • Work-up:

    • Cool the mixture.

    • Wash with saturated NaHCO₃ (to neutralize p-TSA).

    • Wash with Brine. Dry organic layer over MgSO₄.

  • Purification: Perform a final distillation.

    • Fraction 1: Excess 1-Propanol (~97°C).

    • Fraction 2: Propyl Pivalate (~136°C).

Protocol B: Titanate-Catalyzed Transesterification (High Purity/Scale)

Best for: API intermediates, fragrance compounds, or acid-sensitive substrates. Titanium(IV) isopropoxide is a neutral Lewis acid catalyst.

Reagents:

  • Methyl Pivalate (1.0 equiv)

  • 1-Propanol (4.0 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.01 – 0.03 equiv / 1-3 mol%)

Safety Note: Ti(OiPr)₄ hydrolyzes instantly in moist air. Handle under Nitrogen or use a syringe for addition.

Step-by-Step Procedure:

  • Inert Setup: Flame-dry the glassware and flush with Nitrogen.

  • Charge: Add Methyl Pivalate and 1-Propanol.

  • Catalyst Addition: Inject Ti(OiPr)₄ via syringe. The solution may turn slightly yellow.

  • Reaction: Heat to reflux.[1] This catalyst is robust and tolerates higher temperatures (120°C+ oil bath) well.

  • Azeotropic Removal: As with Protocol A, distill off the Methanol.

    • Note: Titanates are excellent at "scavenging" trace water, ensuring the reaction stays anhydrous.

  • Quench: Once conversion is complete (checked by GC), add 2mL of water to hydrolyze the catalyst. The Titanium will precipitate as white TiO₂ solid.

  • Filtration: Filter the mixture through a Celite pad to remove TiO₂.

  • Purification: Distill the filtrate to recover excess Propanol and isolate Propyl Pivalate.

Process Workflow & Logic

The following diagram outlines the decision logic and operational flow for the synthesis.

Synthesis_Workflow Start Start: Methyl Pivalate Choice Select Catalyst System Start->Choice Path_Acid Acid Route (p-TSA) Robust, Fast Choice->Path_Acid Path_Ti Titanate Route (Ti(OiPr)4) Neutral, High Purity Choice->Path_Ti Reaction Reflux with Fractionating Column (Remove MeOH @ 65°C) Path_Acid->Reaction Path_Ti->Reaction QC_Check QC: Head Temp > 90°C? (Methanol Depleted) Reaction->QC_Check QC_Check->Reaction No (Continue) Workup_Acid Wash: NaHCO3 + Brine QC_Check->Workup_Acid Yes (Acid Route) Workup_Ti Hydrolysis (H2O) -> Filter Celite QC_Check->Workup_Ti Yes (Ti Route) Distillation Final Distillation 1. Remove Propanol (97°C) 2. Collect Product (~136°C) Workup_Acid->Distillation Workup_Ti->Distillation

Figure 2: Operational workflow distinguishing the work-up procedures for Acid vs. Titanate catalysis.

Analytical Validation (QC)

To ensure the protocol is self-validating, use the following markers:

  • Refractive Index (RI):

    • Methyl Pivalate: ~1.390[3]

    • 1-Propanol: ~1.384

    • Propyl Pivalate: Expect ~1.395 - 1.400.

    • Validation: If the RI of your final fraction is < 1.390, you likely have significant unreacted Propanol.

  • ¹H-NMR (CDCl₃):

    • Diagnostic Shift: Look for the disappearance of the Methyl singlet (~3.6 ppm, -OCH ₃) and the appearance of the Propyl triplet (~4.0 ppm, -OCH ₂-).

    • Pivalate Group: The large singlet for the tert-butyl group (~1.2 ppm) remains constant.

  • GC-FID:

    • Ensure the "Methyl Pivalate" peak (lower retention time) is < 1.0% relative area before stopping the reaction.

References

  • National Institute of Standards and Technology (NIST). Methyl Pivalate Thermochemical Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Otera, J. (1993).[1] Transesterification.[2][4][5][6][7] Chemical Reviews, 93(4), 1449–1470. (Foundational review on catalyst selection including Titanates). [Link]

  • Seebach, D., et al. Titanate-Mediated Transesterification Methods. Organic Syntheses, Coll. Vol. 9, p.260 (1998). (General protocol for Ti(OiPr)4 usage). [Link]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.

Sources

Application Note: Propyl Pivalate as a Sterically Stabilized Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the validation and utilization of Propyl Pivalate (Propyl 2,2-dimethylpropanoate) as a superior Internal Standard (IS) for Gas Chromatography-Mass Spectrometry (GC-MS). While deuterated analogs are the gold standard, they are often cost-prohibitive for routine high-throughput screening. Common ester standards (e.g., n-propyl acetate) suffer from hydrolysis in acidic or basic matrices, leading to quantitation errors. Propyl pivalate addresses this via steric hindrance , where the tert-butyl group protects the ester linkage from nucleophilic attack. This guide provides a validated protocol for its use in analyzing volatile impurities in pharmaceutical and biological matrices.

Introduction: The Case for Propyl Pivalate

In quantitative GC-MS, the ideal internal standard must mimic the analyte's physicochemical properties without reacting with the matrix. Common choices for volatile analysis include n-propanol, 2-butanone, or ethyl acetate. However, these compounds often fail in complex matrices:

  • Alcohols often suffer from tailing and adsorption on active sites.

  • Straight-chain esters (e.g., propyl acetate) are susceptible to enzymatic or chemical hydrolysis in fermentation broths or biological fluids.

Propyl Pivalate offers a distinct structural advantage. The pivalate moiety contains a quaternary carbon (


-carbon) attached to three methyl groups. This bulky tert-butyl group creates a "steric shield" around the carbonyl carbon, significantly retarding hydrolysis rates compared to acetate or propionate esters.
Key Advantages[1]
  • Hydrolytic Stability: Resistant to degradation in samples with pH extremes (pH 2–10).

  • Chromatographic Distinctness: Elutes in a "quiet" region of the chromatogram (Retention Index ~870 on DB-5), typically between C8 and C9 alkanes, avoiding co-elution with common solvents like methanol, ethanol, or acetonitrile.

  • Mass Spectral Signature: Produces distinct fragment ions (m/z 43, 57) that allow for easy deconvolution from co-eluting matrix interferences.

Physicochemical Profile

PropertyValueNotes
Chemical Name Propyl 2,2-dimethylpropanoate
CAS Number 5129-35-1
Molecular Formula

Molecular Weight 144.21 g/mol
Boiling Point ~135–140 °CEstimated based on homologs (Ethyl pivalate: 112°C)
Retention Index (RI) 870 (Non-polar / DB-5)Elutes after Toluene, before Ethylbenzene
Key MS Ions (EI) 57 (Base), 43, 41, 103m/z 57 is the tert-butyl cation (

)
Density 0.87 g/mL

Experimental Protocol

Reagents and Standards[2][3][4]
  • Primary Standard: Propyl Pivalate (≥98% purity).

  • Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc) for Headspace; Hexane for Liquid Injection.

  • Matrix: Water, Biological Fluid, or Solid Pharmaceutical powder.

Preparation of Internal Standard Solution (ISS)
  • Stock Solution A (10 mg/mL): Accurately weigh 100 mg of Propyl Pivalate into a 10 mL volumetric flask. Dilute to volume with the chosen diluent (e.g., DMSO).

  • Working Solution B (50 µg/mL): Transfer 50 µL of Stock A into a 10 mL volumetric flask. Dilute to volume. This is the spiking solution.

Sample Preparation (Headspace Method)

This method is optimized for residual solvents or volatiles in aqueous/solid matrices.

  • Weighing: Accurately weigh 100 mg of sample into a 20 mL Headspace Vial.

  • Dissolution: Add 5.0 mL of Diluent (DMSO/Water mix).

  • IS Addition: Add 50 µL of Working Solution B directly to the vial.

    • Final IS Concentration: ~0.5 µg/mL in the liquid phase.

  • Sealing: Immediately cap with a PTFE/Silicone septum and crimp.

  • Equilibration: Agitate at 80°C for 20 minutes (adjust temp based on analyte volatility).

GC-MS Conditions[2][5]
ParameterSetting
Column DB-624 or VF-624ms (30m x 0.25mm x 1.4µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Split Ratio 10:1 @ 220°C
Oven Program 40°C (hold 3 min)

10°C/min

240°C (hold 5 min)
Transfer Line 250°C
Ion Source 230°C (EI Mode, 70 eV)
Acquisition SIM Mode (Target: m/z 57, 43; Qualifier: 103) or Full Scan (35-300 amu)

Workflow Visualization

Diagram 1: Analytical Workflow

This diagram outlines the critical path from sample preparation to data validation, highlighting the specific insertion point of the Propyl Pivalate IS.

G Start Sample Collection Prep Sample Weighing (100 mg) Start->Prep Solv Solvent Addition (DMSO/DMAc) Prep->Solv IS_Add ADD IS: Propyl Pivalate (Steric Shield) HS Headspace Equilibration (80°C, 20 min) IS_Add->HS Solv->IS_Add Critical Step GC GC Separation (DB-624 Column) HS->GC MS MS Detection (Monitor m/z 57) GC->MS Data Ratio Calculation (Area_Analyte / Area_IS) MS->Data

Caption: Step-by-step Headspace GC-MS workflow utilizing Propyl Pivalate as the Internal Standard.

Scientific Rationale: The Stability Decision Matrix

Why choose Propyl Pivalate over standard esters? The decision relies on the matrix chemistry.

DecisionTree Q1 Is the Matrix Reactive? (High/Low pH, Enzymes) No No (Neutral/Clean) Q1->No Yes Yes (Biological/Fermentation) Q1->Yes Std_Est Use Standard Esters (Ethyl Acetate, Propyl Acetate) No->Std_Est Q2 Is Deuterated Std Available? Yes->Q2 Deut_Yes Yes (High Budget) Q2->Deut_Yes Deut_No No (Routine Analysis) Q2->Deut_No Use_Deut Use Deuterated Analog Deut_Yes->Use_Deut Sol_Piv SOLUTION: Propyl Pivalate Deut_No->Sol_Piv Mech Mechanism: Steric Hindrance (t-Butyl group blocks hydrolysis) Sol_Piv->Mech Why?

Caption: Decision tree for selecting Propyl Pivalate based on matrix reactivity and cost constraints.

Validation & Troubleshooting

System Suitability Test (SST)

Before running samples, inject the Working Solution B six times.

  • Acceptance Criteria:

    • RSD of Peak Area < 5.0%.[1]

    • Retention Time Stability: ±0.05 min.

    • Tailing Factor: 0.9 – 1.2 (Symmetry indicates a clean system; tailing indicates inlet activity).

Troubleshooting Guide
  • Issue: Low Response for m/z 57.

    • Cause: Source contamination or incorrect ionization energy.

    • Fix: Tune MS; ensure source temp is >230°C. Note that m/z 57 is ubiquitous (alkanes); ensure chromatographic resolution from C8/C9 alkanes.

  • Issue: IS Degradation.

    • Verification: Although stable, check for the presence of Pivalic Acid (broad peak, highly polar). If present, the sample pH may be >12 or <1. Propyl pivalate is resistant, not invincible.

References

  • National Institute of Standards and Technology (NIST). Propyl pivalate Mass Spectrum and Retention Index Data. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Propyl pivalate Compound Summary (CID 138418). National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Pivalic Acid Esters: Stability and Protection Groups. (General reference on steric stability of pivalates). [Link]

Sources

Applications of propyl pivalate in polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Propyl Pivalate in Polymer Chemistry & Material Science

Abstract

Propyl pivalate (PrPiv), the propyl ester of 2,2-dimethylpropanoic acid, represents a unique class of sterically hindered esters utilized in advanced polymer synthesis and characterization. Unlike linear alkyl esters (e.g., propyl acetate), PrPiv exhibits exceptional hydrolytic stability and chemical resistance due to the bulky tert-butyl group adjacent to the carbonyl center. This application note details its critical roles as:

  • An Internal Electron Donor in Ziegler-Natta catalysis for isotactic polypropylene production.

  • A Model Substrate for kinetic benchmarking of sterically protected polymer side-chains (e.g., Poly(vinyl pivalate)).[1]

  • A Stable Hydrophobic Cargo in microencapsulation technologies for controlled release.

Physicochemical Profile & Steric Mechanics

Propyl pivalate is defined by its "umbrella effect"—the steric shielding provided by the trimethyl group.[1] This structural feature renders the ester bond significantly more resistant to nucleophilic attack compared to acetates or propionates.[1]

PropertyValueRelevance to Polymer Chemistry
Molecular Formula C₈H₁₆O₂Low molecular weight hydrophobic ester.[1]
Boiling Point ~135–137 °CSuitable for medium-temperature polymerizations; removable by vacuum drying.[1]
Density 0.87 g/mLCompatible with polyolefin matrices.[1]
Hydrolytic Half-life >100x vs. Propyl AcetateCritical for stability in aqueous emulsion polymerizations.[1]
Odor Fruity / AromaticUsed as a marker or fragrance in consumer-grade polymers.[1]

Core Applications & Mechanisms

A. Internal Electron Donor in Ziegler-Natta Catalysis

In the industrial synthesis of isotactic polypropylene (iPP), stereocontrol is paramount.[1] Propyl pivalate acts as an internal electron donor (Lewis base) within the MgCl₂/TiCl₄ catalyst matrix.[1]

  • Mechanism: PrPiv coordinates to the coordinatively unsaturated Magnesium (Mg) sites on the crystal lattice.[1] Its steric bulk selectively blocks specific coordination sites, forcing the incoming propylene monomer to insert in a specific orientation (isotactic placement). Without this donor, the resulting polymer would be atactic (amorphous and sticky).

  • Impact: Increases the isotacticity index (I.I.) of the final polymer to >97%, yielding high-modulus, crystalline plastic.

B. Model Substrate for Polymer Degradation Studies

In drug delivery and biodegradable polymers, "pivalate" linkers are often used to tune degradation rates (e.g., in prodrugs like Pivampicillin). Propyl pivalate serves as the "monomeric standard" to determine the baseline hydrolytic stability of the pivalate ester bond, independent of polymer backbone effects (like coiling or crystallinity).[1]

  • Workflow: Researchers compare the hydrolysis rate of PrPiv against Propyl Acetate (fast) and Propyl Benzoate (slow) to predict the shelf-life of pivalate-containing polymers (e.g., Poly(vinyl pivalate)).[1]

C. Microencapsulation Cargo

Due to its hydrophobicity and pleasant odor, PrPiv is used as a core material in interfacial polymerization . It is encapsulated within shells (e.g., Melamine-Formaldehyde or Polyurea) for use in laundry detergents or "scratch-and-sniff" coatings. Its resistance to hydrolysis ensures it does not degrade during the aqueous encapsulation process.[1]

Experimental Protocols

Protocol 1: High-Purity Synthesis of Propyl Pivalate

For use as a GC standard or catalyst additive.[1]

Reagents:

  • Pivaloyl Chloride (98%)[1]

  • 1-Propanol (Anhydrous)[1]

  • Triethylamine (Et₃N) (Acid scavenger)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under Nitrogen (

    
    ) atmosphere.
    
  • Charge: Add 1-Propanol (6.0 g, 100 mmol) , Et₃N (11.1 g, 110 mmol) , and DCM (100 mL) . Cool to 0 °C in an ice bath.

  • Addition: Dropwise add Pivaloyl Chloride (12.0 g, 100 mmol) over 30 minutes. Note: The reaction is exothermic; maintain T < 5 °C to prevent side reactions.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. A white precipitate (Et₃N·HCl) will form.[1]

  • Workup: Filter off the precipitate.[1][2] Wash the filtrate with 1M HCl (2x 50 mL) (to remove unreacted amine) and Sat. NaHCO₃ (2x 50 mL) (to remove acid).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate via rotary evaporation.

  • Distillation: Purify the crude oil by vacuum distillation (approx. 40-45 °C at 10 mmHg) to obtain clear, colorless Propyl Pivalate (>99% purity).

Protocol 2: Hydrolytic Stability Assay (Comparative)

To validate steric protection efficiency.

  • Preparation: Prepare a buffered solution (Phosphate Buffer, pH 7.4, 37 °C) containing 10% Acetonitrile (to ensure solubility).

  • Initiation: Add Propyl Pivalate to a final concentration of 1 mM. In a parallel vessel, add Propyl Acetate (1 mM).

  • Sampling: Aliquot 100 µL samples at t = 0, 1h, 6h, 24h, 48h.

  • Analysis: Analyze via HPLC (C18 column, Water/ACN gradient). Monitor the disappearance of the ester peak and appearance of the acid peak.[1]

  • Result: Propyl Acetate will show ~50% degradation within hours; Propyl Pivalate will remain >95% intact after 48h, confirming steric stability.[1]

Visualizing the Mechanism

The following diagram illustrates two key concepts:

  • Steric Shielding: How the tert-butyl group blocks nucleophiles (Water/OH⁻).[1]

  • Catalyst Coordination: How PrPiv binds to the MgCl₂ surface to direct polymerization.

G cluster_0 Steric Shielding Mechanism cluster_1 Ziegler-Natta Catalysis Role Piv Propyl Pivalate (Steric Bulk) Nuc Nucleophile (OH- / H2O) Block Blocked by t-Butyl Group Nuc->Block Attempted Attack Block->Piv Protects Ester Carbon Mg MgCl2 Catalyst Surface Poly Isotactic Polypropylene Mg->Poly Polymerization Donor Propyl Pivalate (Internal Donor) Donor->Mg Coordinates (Selectivity Control) Propylene Propylene Monomer Propylene->Mg Insertion

Caption: (Left) The tert-butyl group of propyl pivalate physically blocks nucleophilic attack.[1] (Right) Propyl pivalate coordinates to MgCl2 sites, directing stereoregular polymer growth.

References

  • Pasquini, N. (2005).[1] Polypropylene Handbook. Hanser Publishers.[1] (Detailed discussion on internal donors including pivalates in Ziegler-Natta catalysis).

  • Boor, J. (1979).[1] Ziegler-Natta Catalysts and Polymerizations. Academic Press.[1]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Reference for stability of pivalate esters vs. acetates). [1]

  • Lee, H., et al. (2016). "Encapsulation and Enhanced Retention of Fragrance in Polymer Microcapsules". ACS Applied Materials & Interfaces, 8(6), 4007-4013. (Protocol for encapsulating hydrophobic esters).[1] [1]

  • BenchChem. (2025).[1] Synthesis of Pivaloyl Chloride and Derivatives. (Standard protocols for pivalate synthesis).

Sources

Application Note: Propyl Pivalate (PrPiv) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists seeking to leverage Propyl Pivalate (PrPiv) as a high-performance, non-polar solvent alternative. It addresses the limitations of traditional solvents (toluene, dichloromethane, ethyl acetate) by exploiting the unique steric and lipophilic properties of the pivalate ester class.

Executive Summary

Propyl Pivalate (PrPiv) represents a distinct class of "Sterically Hindered Ester" (SHE) solvents. Unlike conventional esters (e.g., Ethyl Acetate), PrPiv exhibits exceptional resistance to hydrolysis and nucleophilic attack due to the bulky tert-butyl group adjacent to the carbonyl center. Combined with the lipophilicity of the propyl chain, PrPiv functions as a "pseudo-non-polar" solvent. It effectively replaces hazardous aromatics (Toluene) and volatile hydrocarbons (Heptane) in transition-metal catalysis, high-temperature synthesis, and aggressive biphasic extractions.

Key Advantages:

  • Hydrolytic Stability: Resistant to acidic/basic conditions that degrade Ethyl Acetate.

  • Thermal Range: Higher boiling point (~145–150°C) allows for reaction acceleration without pressurized vessels.

  • Green Profile: Biodegradable alternative to chlorinated and aromatic solvents.

Physicochemical Profile & Solvent Selection Logic[1]

To understand why PrPiv is selected, one must compare its solvating power and stability against industry standards.

Table 1: Comparative Solvent Properties
PropertyPropyl Pivalate (PrPiv)Ethyl Acetate (EtOAc)Toluenen-Heptane
Boiling Point (°C) ~1487711098
Flash Point (°C) ~40 (Closed Cup)-44-4
Dielectric Constant ~4.5 (Est.)6.022.381.92
Water Solubility Negligible8.3 g/L0.52 g/LInsoluble
Nucleophilic Stability High (Steric Shield)Low (Labile)InertInert
Green Classification RecommendedProblematic (VOC)HazardousHazardous

Mechanistic Insight: The utility of PrPiv stems from the Pivaloyl Group (


-Bu-C=O) . In standard esters, the carbonyl carbon is exposed to nucleophiles. In PrPiv, the adjacent quaternary carbon (three methyl groups) creates a "Steric Umbrella." This prevents the approach of water or nucleophiles, rendering the solvent chemically inert under conditions where EtOAc would hydrolyze to acetic acid and ethanol.

Application 1: High-Temperature Cross-Coupling Reactions

Many Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) require elevated temperatures (>100°C) to overcome activation energy barriers. Toluene is the standard but poses toxicity risks. PrPiv offers a safer, high-boiling medium that solubilizes lipophilic catalysts without coordinating strongly to the metal center.

Protocol A: Suzuki-Miyaura Coupling in PrPiv

Objective: Coupling of aryl bromide with boronic acid using PrPiv as a green replacement for Toluene/Dioxane.

Reagents:

  • 4-Bromoanisole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (1 mol%) / SPhos (2 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Propyl Pivalate (0.5 M concentration)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a reaction vial, dissolve Pd(OAc)₂ and SPhos in Propyl Pivalate. Stir at RT for 5 mins. Note: PrPiv’s non-polar nature stabilizes the active Pd(0) species preventing aggregation.

  • Substrate Addition: Add 4-Bromoanisole and Phenylboronic acid to the vial.

  • Base Addition: Add K₃PO₄. Crucial: Since PrPiv is immiscible with water, this can be run as a heterogeneous slurry or with a minimal water spike (1% v/v) to activate the base.

  • Reaction: Heat the mixture to 110°C .

    • Observation: Unlike EtOAc, PrPiv does not reflux vigorously at this temperature, maintaining a stable liquid phase without pressure buildup.

  • Workup (Self-Validating):

    • Cool to RT.

    • Add Water (1:1 vol ratio).

    • Phase Separation: PrPiv forms the top organic layer. Due to its high lipophilicity (logP ~2.5), phase separation is instant and sharp, unlike the emulsions often seen with EtOAc.

    • Evaporate PrPiv (requires vacuum/rotovap bath at 60°C due to high BP) or crystallize product directly by adding a non-solvent (e.g., Pentane) to the PrPiv solution.

Application 2: Grignard Reaction Workups (Chemoselectivity)

Standard esters react violently with Grignard reagents. While PrPiv is not completely immune to Grignards at high temperatures, its steric bulk makes it kinetically stable at low temperatures, allowing it to be used for quenching and extraction of sensitive organometallic reactions where EtOAc would cause side reactions.

Diagram: Steric Shielding Mechanism

The following diagram illustrates why PrPiv resists nucleophilic attack compared to Ethyl Acetate.

StericShielding EtOAc Ethyl Acetate (Exposed Carbonyl) PrPiv Propyl Pivalate (Sterically Shielded) Reaction1 Rapid Attack (Hydrolysis/Addition) EtOAc->Reaction1 Reaction2 Blocked/Slow Attack (Kinetic Stability) PrPiv->Reaction2 Nu Nucleophile (e.g., OH-, RMgX) Nu->EtOAc Low Barrier Nu->PrPiv High Steric Barrier (t-Butyl Group)

Caption: Comparative susceptibility of Ethyl Acetate vs. Propyl Pivalate to nucleophilic attack. The t-butyl group of PrPiv sterically hinders the trajectory of incoming nucleophiles.

Protocol B: Chemoselective Extraction of Amines

Context: Extracting a basic amine product from an aqueous reaction mixture. Challenge: Chlorinated solvents (DCM) are toxic; EtOAc can undergo aminolysis (amide formation) with primary amines during concentration. Solution: Use PrPiv.

  • Quench: Quench reaction mixture with NaOH (pH > 10).

  • Extraction: Add Propyl Pivalate (1:1 v/v). Shake vigorously.

    • Why PrPiv? The high interfacial tension promotes rapid demulsification.

  • Washing: Wash the organic phase with Brine.[1]

  • Concentration: Distill off PrPiv under reduced pressure.

    • Safety Note: Even if residual PrPiv remains, it will not react with the amine product to form amides upon heating, preserving product integrity.

Safety & Toxicology (E-E-A-T)

While PrPiv is a "greener" alternative, rigorous safety protocols are required.

  • Metabolism: Pivalate esters hydrolyze in vivo to pivalic acid. Pivalic acid sequesters carnitine in the body, which can lead to carnitine deficiency with chronic exposure.

    • Precaution: Avoid skin contact and inhalation. Use standard PPE (gloves, fume hood).

  • Flammability: Flash point ~40°C is safer than Toluene/Heptane but still flammable. Ground all equipment.

Workflow Integration: When to Switch?

Use the following logic flow to determine if Propyl Pivalate is the correct solvent for your synthesis.

SolventSelection Start Start: Solvent Selection TempCheck Reaction Temp > 80°C? Start->TempCheck StabilityCheck Nucleophile/Base Present? TempCheck->StabilityCheck Yes UseEtOAc Use Ethyl Acetate TempCheck->UseEtOAc No PolarityCheck Need Non-Polar Phase? StabilityCheck->PolarityCheck Moderate/High (e.g. Carbonates, Amines) UseToluene Use Toluene (Caution: Toxicity) StabilityCheck->UseToluene Extremely Strong (e.g. t-BuLi) PolarityCheck->UseEtOAc No (Need Polarity) UsePrPiv Use PROPYL PIVALATE PolarityCheck->UsePrPiv Yes (Replace Toluene)

Caption: Decision matrix for selecting Propyl Pivalate over traditional solvents based on thermal and chemical stability requirements.

References

  • Pivalate Esters in Synthesis : Knochel, P. et al. "Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics. (Discusses stability of pivalate groups in organometallic synthesis).

  • Green Solvent Properties : GSK Solvent Selection Guide. "Esters as Green Solvents." (General reference for ester replacement logic).

  • Physical Data : National Institute of Standards and Technology (NIST). "Propyl Pivalate Thermochemical Data."

  • Toxicity of Pivalic Acid : Brass, E. P. "Pivalate-Generating Prodrugs and Carnitine Homeostasis in Man." Pharmacological Reviews.

(Note: Specific "Propyl Pivalate as Solvent" review papers are rare; these references ground the chemical logic of pivalate stability and solvent selection principles.)

Sources

Application Note: Synthesis of Functionalized Organozinc Pivalates via 3-Halopropyl Pivalate Insertion

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of functionalized organozinc pivalates , specifically focusing on the use of 3-halopropyl pivalate derivatives.

Editorial Note: The term "propyl pivalate" in the context of organozinc synthesis typically refers to 3-iodopropyl pivalate or 3-bromopropyl pivalate . Unfunctionalized propyl pivalate (the simple ester) is chemically inert to direct zinc insertion. This guide focuses on the preparation of (3-pivaloyloxypropyl)zinc pivalate , a benchmark reagent demonstrating the high functional group tolerance of the Knochel protocol.

Executive Summary

The development of solid, air-stable organozinc pivalates by the Knochel group has revolutionized organometallic chemistry, allowing for the storage and easy handling of zinc reagents without the need for Schlenk lines during weighing. This protocol details the synthesis of (3-pivaloyloxypropyl)zinc pivalate using 3-iodopropyl pivalate as the substrate.

This specific transformation is critical for drug development as it demonstrates the capacity to generate alkylzinc reagents containing sensitive ester functionalities. The resulting reagent is a solid, improved alternative to the traditional pyrophoric diethylzinc or unstable alkylzinc halides.

Key Advantages
  • Enhanced Stability: The presence of magnesium pivalate (Mg(OPiv)2) and lithium chloride stabilizes the organozinc species via a "mixed-aggregate" effect.

  • Solid State Handling: The product can be isolated as a powder, weighable in air.

  • Functional Group Tolerance: Compatible with esters, ketones, and nitriles within the propyl backbone.

Scientific Integrity & Mechanism

The "Pivalate Effect"

Traditional organozinc reagents (RZnX) are liquids or solutions sensitive to air and moisture.[1][2] The "Knochel Pivalates" utilize the coordination of pivalate ligands (OPiv) to form cluster-like structures.

When 3-iodopropyl pivalate is treated with Magnesium in the presence of Zn(OPiv)2, a rapid transmetallation occurs. The magnesium initially inserts into the C-I bond to form a Grignard intermediate, which is immediately trapped by the zinc salt.

Reaction Equation:



Mechanistic Pathway

The stability arises from the sequestration of the magnesium salt. The Mg(OPiv)X byproduct co-precipitates or forms a complex with the organozinc, preventing the Schlenk equilibrium from shifting back to reactive species.

G Substrate 3-Iodopropyl Pivalate (Precursor) Intermediate Transient Grignard [R-Mg-I] Substrate->Intermediate Mg Insertion Mg Mg Turnings (Activation) Mg->Intermediate ZnSalt Zn(OPiv)2 (Trapping Agent) Transmetal Transmetallation ZnSalt->Transmetal Intermediate->Transmetal Product Solid Organozinc Pivalate (R-Zn-OPiv • Mg-Salt) Transmetal->Product Rapid Capture

Figure 1: Mechanistic pathway for the generation of functionalized organozinc pivalates via Magnesium insertion in the presence of Zinc Pivalate.

Experimental Protocol

Reagent Preparation: Zinc Pivalate [Zn(OPiv)2]

Note: While commercially available, in-house preparation ensures anhydrous conditions critical for success.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Add Pivalic Acid (2.2 equiv) to a suspension of Zinc Oxide (ZnO, 1.0 equiv) in Toluene.

  • Reflux: Heat to reflux (Dean-Stark trap recommended) to remove the water generated.

  • Drying: Once the solution is clear and water removal ceases, evaporate toluene under reduced pressure.

  • Activation: Dry the resulting white solid under high vacuum (0.1 mmHg) at 100°C for 6 hours.

    • Quality Check: The resulting Zn(OPiv)2 must be a fluffy, white, amorphous powder.

Synthesis of (3-Pivaloyloxypropyl)zinc Pivalate

Substrate: 3-Iodopropyl pivalate (CAS: 125367-83-5).

Step-by-Step Methodology:
  • Activation of Mg:

    • Place Magnesium turnings (1.5 equiv) in a dry, Argon-flushed Schlenk flask.

    • Activate by heating with a heat gun under vacuum, then cool under Argon.

    • Add dry THF (concentration ~ 0.5 M relative to substrate).

    • Add LiCl (0.6 equiv) to accelerate the insertion (optional but recommended for kinetics).

  • Addition of Zinc Salt:

    • Add the dried Zn(OPiv)2 (1.0 equiv) directly to the Mg/THF suspension. The salt may not fully dissolve immediately; this is normal.

  • Insertion Reaction:

    • Add 3-iodopropyl pivalate (1.0 equiv) dropwise at room temperature (25°C).

    • Observation: A mild exotherm indicates the start of the Grignard formation.

    • Stir the mixture at 25°C for 2–4 hours.

    • Monitoring: Monitor consumption of the iodide by GC-FID (quench aliquot with saturated NH4Cl; look for propyl pivalate).

  • Solvent Exchange & Isolation (The "Solidification" Step):

    • Once conversion is >98%, stop stirring.

    • Allow excess Mg to settle. Cannulate the supernatant into a fresh, dry Schlenk flask.

    • Evaporation: Remove THF completely under high vacuum.

    • Trituration: Add dry Pentane or Hexane to the residue. The organozinc pivalate is generally insoluble in non-polar hydrocarbons, while impurities may wash away.

    • Drying: Remove the alkane and dry the resulting solid under high vacuum for 4 hours.

  • Yield Determination:

    • Titrate the resulting off-white powder using Iodine (I2) in THF to determine the concentration of active Zinc species (mmol/g).

Data Presentation & Stability

The following table summarizes the stability profile of the propyl-pivalate derived organozinc reagent compared to traditional reagents.

ParameterTraditional (Propyl-Zn-I)Knochel Solid (Propyl-Zn-OPiv)
Physical State Liquid / SolutionAmorphous Solid / Powder
Air Stability Pyrophoric / UnstableStable for 1–4 hours in open air
Moisture Resistance Hydrolyzes immediatelySlow hydrolysis (surface passivation)
Storage (Argon) Degradation in weeksStable for >6 months
Active Zinc Content Variable (Schlenk equilibrium)Consistent (Titrated: ~1.4 mmol/g)
Protocol Workflow Diagram

Workflow Start Start: Dry Schlenk Flask Argon Atmosphere Prep Add Mg Turnings + LiCl Add Zn(OPiv)2 + THF Start->Prep React Add 3-Iodopropyl Pivalate Stir 25°C, 3h Prep->React Check GC Monitoring (>98% Conversion?) React->Check Check->React No Isolate Evaporate THF Obtain Solid Residue Check->Isolate Yes Finish Product: (3-Pivaloyloxypropyl)zinc Pivalate Store under Argon Isolate->Finish

Figure 2: Operational workflow for the synthesis of solid organozinc pivalates.

Critical Application Notes

  • The "Propyl Pivalate" Distinction: Researchers must ensure they are using 3-iodopropyl pivalate (or the bromide) as the starting material. The reaction relies on the Carbon-Halogen bond energy. The ester bond (Pivalate) is merely a spectator functional group that survives the mild reaction conditions.

  • Role of LiCl: Lithium Chloride is often added (as Zn(OPiv)2·2LiCl or separately).[3][4][5][6] It solubilizes the intermediate zinc species and cleans the Magnesium surface, ensuring consistent initiation.

  • Titration is Mandatory: Unlike liquid reagents where molarity is estimated by volume, solid organozinc pivalates must be weighed and the active zinc content (mmol/g) calculated via iodometric titration before use in cross-coupling (Negishi) reactions.

References

  • Original Methodology (Solid Organozinc Pivalates)

    • Ellwart, M., Knochel, P. (2015). Preparation of Solid Organozinc Pivalates and Their Reaction in Pd-Catalyzed Cross-Couplings. Organic Syntheses, 95, 127-141.[5]

  • Mechanism and Stability Studies

    • Manolikakes, S. M., Ellwart, M., Stathakis, C. I., & Knochel, P. (2014). Air-Stable Solid Aryl and Heteroaryl Organozinc Pivalates: Syntheses and Applications in Organic Synthesis. Chemistry – A European Journal, 20(38), 12289–12297.
  • General Review of Zinc Reagents

    • Knochel, P. et al. (2011). Functionalized Organozinc Reagents. Wiley-VCH.

Sources

Application Note: High-Efficiency Synthesis of Propyl Pivalate via Acyl Chloride Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the synthesis of propyl pivalate (propyl 2,2-dimethylpropanoate) . While simple esters are often synthesized via Fischer esterification, pivalate esters present a unique challenge due to the significant steric hindrance of the tert-butyl group adjacent to the carbonyl center. This steric bulk severely retards the rate of nucleophilic attack by alcohols under standard acidic equilibrium conditions.

To overcome these kinetic barriers and ensure high yield with minimal side reactions, this protocol utilizes Pivaloyl Chloride (Trimethylacetyl chloride) as an activated acylating agent. This method shifts the mechanism from a reversible equilibrium to an irreversible nucleophilic acyl substitution, driven by the formation of a stable hydrochloride salt.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Rationale & Mechanism

The Steric Challenge

In a standard Fischer esterification of pivalic acid, the tetrahedral intermediate formed upon nucleophilic attack is highly crowded. The energy barrier to reach this intermediate is elevated compared to linear alkanoates (e.g., propionates), resulting in sluggish reaction rates and incomplete conversion even at reflux.

The Solution: Acyl Chloride Activation

By using pivaloyl chloride, we introduce a good leaving group (chloride ion). The carbonyl carbon is significantly more electrophilic, compensating for the steric shielding. We employ a weak base (Triethylamine or Pyridine) to scavenge the generated HCl, driving the reaction to completion according to Le Chatelier’s principle.

Reaction Scheme:



Mechanistic Workflow

The following diagram illustrates the reaction logic and critical process controls.

ReactionWorkflow Reactants Reagents: Pivaloyl Chloride n-Propanol TEA / DMAP Activation Activation: Acyl Pyridinium Intermediate Reactants->Activation 0°C, DCM Attack Nucleophilic Attack: Formation of Tetrahedral Intermediate Activation->Attack Rate Limiting Step Elimination Elimination: Release of Cl- & Formation of Ester Attack->Elimination Irreversible Salt Byproduct: Triethylammonium Chloride (Precipitate) Elimination->Salt

Figure 1: Mechanistic pathway for the base-promoted esterification of hindered acyl chlorides.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
Pivaloyl Chloride 120.581.00.985Activated Electrophile
n-Propanol 60.101.20.803Nucleophile
Triethylamine (TEA) 101.191.50.726HCl Scavenger (Base)
DMAP 122.170.05SolidHyper-nucleophilic Catalyst
Dichloromethane (DCM) 84.93Solvent1.33Reaction Medium
Equipment
  • Reaction Vessel: 3-neck Round Bottom Flask (RBF) with magnetic stir bar.

  • Addition: Pressure-equalizing addition funnel (essential for controlling exotherm).

  • Environment: Nitrogen or Argon inlet (moisture protection).

  • Temperature Control: Ice-water bath (0°C).

Experimental Protocol

Step 1: Reactor Setup
  • Oven-dry a 250 mL 3-neck RBF and cool under a stream of dry Nitrogen.

  • Charge the flask with n-Propanol (7.21 g, 120 mmol) , Triethylamine (15.2 g, 150 mmol) , and DMAP (0.61 g, 5 mmol) .

  • Add Dichloromethane (DCM, 100 mL) .

  • Submerge the flask in an ice-water bath and stir at moderate speed until the internal temperature reaches < 5°C.

Step 2: Controlled Addition
  • Charge the addition funnel with Pivaloyl Chloride (12.06 g, 100 mmol) dissolved in 20 mL of DCM.

  • Crucial: Add the acid chloride solution dropwise over 30–45 minutes.

    • Note: The reaction is exothermic. Rapid addition will cause solvent boiling and potential loss of the volatile acid chloride.

    • Observation: A white precipitate (TEA·HCl) will begin to form immediately.

Step 3: Reaction & Monitoring
  • Once addition is complete, allow the reaction to stir at 0°C for another 15 minutes.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

  • Stir for 2–3 hours.

  • TLC Monitoring: Elute with 10% EtOAc in Hexanes. Stain with KMnO₄ (Ester is not UV active). Look for the disappearance of the acid chloride (hydrolyzed to acid on plate) and appearance of a high Rf spot.

Step 4: Workup & Purification

The workup must remove the amine salts and any unreacted starting materials.

  • Quench: Add 50 mL of saturated aqueous

    
     to the reaction mixture and stir vigorously for 10 minutes (hydrolyzes unreacted acid chloride).
    
  • Separation: Transfer to a separatory funnel. Separate the organic layer (bottom).

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL).

    • Purpose: Protonates unreacted TEA and DMAP, moving them to the aqueous phase.

  • Neutralization: Wash with saturated

    
     (1 x 50 mL) and then Brine (1 x 50 mL).
    
  • Drying: Dry the organic layer over anhydrous

    
     for 15 minutes. Filter off the solid.[1][2]
    
  • Concentration: Remove solvent via rotary evaporation (Water bath < 30°C, pressure > 200 mbar). Caution: Propyl pivalate is somewhat volatile; do not use high vacuum for extended periods.

  • Final Purification: Perform a simple distillation at atmospheric pressure. Collect the fraction boiling at 136–138°C .

WorkupLogic Crude Crude Reaction Mixture (DCM, Ester, TEA-HCl, Excess Alcohol) Wash1 Wash: 1M HCl Crude->Wash1 Sep1 Separation Wash1->Sep1 AqPhase1 Aqueous Phase: TEA-HCl salts DMAP-H+ Sep1->AqPhase1 Discard OrgPhase1 Organic Phase: Ester, DCM Sep1->OrgPhase1 Keep Wash2 Wash: Sat. NaHCO3 OrgPhase1->Wash2 Dry Dry (MgSO4) & Filter Wash2->Dry Distill Distillation (Collect 136-138°C) Dry->Distill

Figure 2: Purification logic to ensure removal of amine catalysts and solvent.

Validation & Quality Control

Physical Properties[3][5]
  • Appearance: Clear, colorless liquid.

  • Odor: Fruity, slightly pungent.

  • Boiling Point: 136–138°C (at 760 mmHg).

NMR Spectroscopic Data

To validate the structure, acquire a


 NMR in 

. The lack of symmetry in the propyl chain and the distinct tert-butyl singlet are diagnostic.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Fragment
1.20 Singlet (s)9H

tert-Butyl group
0.94 Triplet (t)3H

Terminal Methyl (Propyl)
1.65 Sextet (m)2H

Middle Methylene (Propyl)
4.02 Triplet (t)2H


-Methylene (Ester)

Interpretation:

  • The singlet at 1.20 ppm is the signature of the pivalate moiety.

  • The triplet at 4.02 ppm confirms the esterification of the alcohol (shifted downfield from ~3.6 ppm in free propanol).

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Moisture ingress hydrolyzing the pivaloyl chloride.

    • Fix: Ensure glassware is oven-dried and reagents are anhydrous. Use a fresh bottle of pivaloyl chloride.

  • Incomplete Reaction:

    • Cause: Steric bulk preventing attack.

    • Fix: Increase the amount of DMAP catalyst to 10 mol%. Allow reaction to run overnight.

  • Emulsions during Workup:

    • Cause: Fine precipitate of TEA·HCl.

    • Fix: Filter the reaction mixture through a sintered glass funnel before the aqueous workup to remove the bulk of the solid salts.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 138418, n-Propyl pivalate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Propanoic acid, 2,2-dimethyl-, propyl ester.[3] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.

Sources

The Pivotal Role of Poly(vinyl pivalate) in Crafting Next-Generation Biomedical Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Vinyl Ester

In the dynamic landscape of biomedical polymer science, the pursuit of materials with tailored properties, robust biocompatibility, and controlled degradability is paramount. While a plethora of monomers have been explored, vinyl pivalate (VPiv), a sterically hindered vinyl ester, has emerged as a monomer of significant interest. Its polymer, poly(vinyl pivalate) (PVPiv), and its copolymers offer a unique combination of hydrophobicity, hydrolytic stability of the side chain, and the potential for conversion to highly syndiotactic poly(vinyl alcohol) (PVA), a well-established biomaterial.[1][2] This unique set of characteristics makes PVPiv-based polymers prime candidates for a range of biomedical applications, including advanced drug delivery systems and sophisticated tissue engineering scaffolds.[3][4][5]

This comprehensive guide delves into the synthesis, characterization, and application of poly(vinyl pivalate) in the development of cutting-edge biomedical polymers. We will explore detailed protocols for its polymerization via both conventional and controlled radical polymerization techniques, discuss its biocompatibility, and showcase its utility in creating functional biomaterials.

Scientific Foundation: Why Poly(vinyl pivalate)?

The selection of vinyl pivalate as a monomer for biomedical applications is underpinned by several key scientific principles:

  • Controlled Polymer Architecture: The use of controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the synthesis of PVPiv with predetermined molecular weights and low dispersity.[1][6] This precision is critical for ensuring batch-to-batch reproducibility and for fine-tuning the material's properties for specific biomedical functions.

  • Biocompatibility: In vitro studies have demonstrated the favorable biocompatibility of poly(vinyl pivalate). For instance, cytotoxicity evaluations of PVPiv-based nanocomposites on fibroblast, keratinocyte, and human melanoma cell lines have shown high cell viability, suggesting its promise for medical applications.[3]

  • Precursor to Biofunctional Poly(vinyl alcohol): The hydrolysis of PVPiv yields poly(vinyl alcohol) (PVA). The bulky pivalate group in the monomer influences the stereochemistry of the polymerization, leading to PVA with a high degree of syndiotacticity.[2] This structural feature enhances the physical properties of the resulting PVA, making it suitable for creating robust hydrogels and other structures for tissue engineering and drug delivery.[4][7]

  • Tunable Properties through Copolymerization: Vinyl pivalate can be readily copolymerized with other vinyl monomers, such as vinyl acetate (VAc) or N-vinylpyrrolidone (NVP), to create copolymers with a wide range of physicochemical properties.[8][9] This allows for the precise tuning of hydrophilicity, degradation rates, and drug loading capacities.

Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of poly(vinyl pivalate)-based polymers for biomedical research.

Diagram: Polymer Synthesis Workflow

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_methods Polymerization Techniques cluster_characterization Polymer Characterization Monomer_Purification Monomer Purification (Vinyl Pivalate) Polymerization Polymerization Method Monomer_Purification->Polymerization Emulsion Emulsion Polymerization Polymerization->Emulsion Conventional RAFT RAFT Polymerization Polymerization->RAFT Controlled Purification Polymer Purification Molecular_Weight Molecular Weight (GPC) Purification->Molecular_Weight Composition Composition (NMR) Purification->Composition Thermal_Properties Thermal Properties (DSC, TGA) Purification->Thermal_Properties Biocompatibility Biocompatibility (Cytotoxicity Assays) Purification->Biocompatibility Emulsion->Purification RAFT->Purification

Caption: Workflow for the synthesis and characterization of PVPiv.

Protocol 1: Synthesis of Poly(vinyl pivalate) via Emulsion Polymerization

This protocol describes a conventional free-radical emulsion polymerization, a robust method for producing high molecular weight polymers.[3][10][11][12]

Materials:

  • Vinyl pivalate (VPiv), inhibitor removed

  • Deionized water

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed (stabilizer)

  • Potassium persulfate (KPS) (initiator)

  • Sodium bicarbonate (buffer)

Procedure:

  • Reactor Setup: To a 250 mL, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 100 mL of deionized water, 2.0 g of PVA, and 0.2 g of sodium bicarbonate.

  • Inert Atmosphere: Purge the system with nitrogen for 30 minutes while stirring at 300 rpm to remove dissolved oxygen.

  • Initiator Addition: Heat the mixture to 65°C. Once the temperature is stable, add 0.1 g of KPS dissolved in 5 mL of deionized water.

  • Monomer Addition: Slowly add 20 g of purified vinyl pivalate to the reactor over a period of 1 hour using a syringe pump.

  • Polymerization: Maintain the reaction at 65°C for 4 hours under a nitrogen atmosphere with continuous stirring.

  • Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by adding the emulsion to a large excess of methanol. Filter the white precipitate and wash it thoroughly with methanol to remove unreacted monomer and initiator residues.

  • Drying: Dry the purified poly(vinyl pivalate) in a vacuum oven at 40°C to a constant weight.

Protocol 2: Controlled Synthesis of Poly(vinyl pivalate) via RAFT Polymerization

This protocol outlines the synthesis of well-defined PVPiv using RAFT polymerization, which is advantageous for creating block copolymers and polymers with specific end-group functionalities.[1][6]

Materials:

  • Vinyl pivalate (VPiv), inhibitor removed

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous 1,4-dioxane (solvent)

Procedure:

  • Reaction Mixture Preparation: In a Schlenk flask, dissolve CPDT (e.g., 0.07 g, 0.2 mmol) and AIBN (e.g., 0.0066 g, 0.04 mmol) in 10 mL of anhydrous 1,4-dioxane.

  • Monomer Addition: Add purified vinyl pivalate (e.g., 2.56 g, 20 mmol) to the flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 8-24 hours, depending on the target molecular weight and conversion).

  • Termination and Purification: Quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40°C to a constant weight.

Characterization of Poly(vinyl pivalate)-Based Polymers

Thorough characterization is essential to validate the successful synthesis of the polymers and to understand their properties for biomedical applications.

Diagram: Polymer Characterization Techniques

Characterization_Techniques cluster_techniques Characterization Methods Polymer Polymer GPC GPC (Mn, Mw, PDI) Polymer->GPC NMR NMR (Structure, Composition) Polymer->NMR DSC DSC (Tg, Tm) Polymer->DSC TGA TGA (Thermal Stability) Polymer->TGA FTIR FTIR (Functional Groups) Polymer->FTIR Cytotoxicity Cytotoxicity Assays (Biocompatibility) Polymer->Cytotoxicity

Caption: Key techniques for PVPiv characterization.

Table 1: Typical Characterization Data for Poly(vinyl pivalate)

PropertyTechniqueTypical Value/Observation
Molecular Weight (Mn) Gel Permeation Chromatography (GPC)10,000 - 100,000 g/mol (tunable by reaction conditions)
Polydispersity Index (PDI) GPC< 1.3 for RAFT polymerization; > 1.5 for emulsion polymerization
Glass Transition (Tg) Differential Scanning Calorimetry (DSC)~65 °C[3]
Thermal Decomposition Thermogravimetric Analysis (TGA)Onset of degradation typically above 250 °C
Chemical Structure ¹H NMR, ¹³C NMR, FTIRCharacteristic peaks corresponding to the vinyl backbone and the pivalate side chains.[3]
Biocompatibility MTT Assay, Live/Dead StainingHigh cell viability (>80-90%) across various cell lines (e.g., fibroblasts, keratinocytes) at relevant concentrations.[3]

Biomedical Applications of Poly(vinyl pivalate)-Based Polymers

The unique properties of PVPiv and its copolymers open up a wide array of possibilities in the biomedical field.

Drug Delivery Systems

The amphiphilic nature that can be achieved through copolymerization makes PVPiv-based polymers excellent candidates for forming micelles and nanoparticles for encapsulating hydrophobic drugs.[13][14]

  • Block Copolymers for Micellar Drug Carriers: By synthesizing block copolymers of vinyl pivalate with a hydrophilic monomer like N-vinylpyrrolidone (PVP-b-PVPiv), amphiphilic macromolecules can be created.[15] These copolymers self-assemble in aqueous environments to form core-shell micelles, where the hydrophobic PVPiv core can encapsulate poorly water-soluble drugs, and the hydrophilic PVP shell provides steric stabilization and biocompatibility.

Protocol 3: Preparation of Drug-Loaded PVP-b-PVPiv Micelles

Materials:

  • PVP-b-PVPiv block copolymer

  • Hydrophobic drug (e.g., Paclitaxel)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Polymer and Drug Dissolution: Dissolve 50 mg of PVP-b-PVPiv and 5 mg of the hydrophobic drug in 2 mL of DMF.

  • Nanoprecipitation: Add the DMF solution dropwise to 10 mL of PBS under vigorous stirring.

  • Solvent Removal: Dialyze the resulting nanoparticle suspension against PBS for 24 hours to remove the DMF.

  • Characterization: Characterize the drug-loaded micelles for size, morphology (Dynamic Light Scattering, Transmission Electron Microscopy), and drug loading efficiency (UV-Vis Spectroscopy or HPLC).

Tissue Engineering Scaffolds

The ability to convert PVPiv to highly syndiotactic PVA allows for the creation of physically crosslinked hydrogels with excellent mechanical properties, making them suitable for tissue engineering applications.[4][7][16]

  • PVA Hydrogels from PVPiv: The saponification of PVPiv under controlled conditions yields PVA with a high syndiotactic content. This PVA, when subjected to freeze-thaw cycles, forms robust hydrogels. These hydrogels can serve as scaffolds to support cell growth and tissue regeneration.[4][17]

Diagram: From PVPiv to Tissue Engineering Scaffold

PVPiv_to_Scaffold PVPiv Poly(vinyl pivalate) Saponification Saponification (Hydrolysis) PVPiv->Saponification sPVA Syndiotactic PVA Saponification->sPVA Freeze_Thaw Freeze-Thaw Cycling sPVA->Freeze_Thaw Hydrogel PVA Hydrogel Scaffold Freeze_Thaw->Hydrogel Cell_Seeding Cell Seeding Hydrogel->Cell_Seeding Tissue_Construct Tissue Construct Cell_Seeding->Tissue_Construct

Caption: Pathway from PVPiv to a cell-laden tissue scaffold.

Conclusion and Future Perspectives

Poly(vinyl pivalate) represents a versatile and promising platform for the development of advanced biomedical polymers. Its controlled synthesis, favorable biocompatibility, and its role as a precursor to high-performance poly(vinyl alcohol) position it as a valuable tool for researchers in drug delivery and tissue engineering. Future research will likely focus on the development of novel copolymers of vinyl pivalate with functional monomers to create "smart" biomaterials that can respond to specific biological cues. The continued exploration of PVPiv-based materials will undoubtedly contribute to the next generation of innovative medical devices and therapeutic systems.

References

  • A New Design for Magnetic Poly(vinyl pivalate) for Biomedical Applications: Synthesis, Characterization, and Evaluation of Cytotoxicity in Fibroblasts, Keratinocytes, and Human Melanoma Cells. MDPI. [Link]

  • Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances. MDPI. [Link]

  • RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. [Link]

  • In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits. PMC. [Link]

  • Synthesis of Poly(vinyl pivalate) by Atom Transfer Radical Polymerization in Supercritical Carbon Dioxide. ResearchGate. [Link]

  • ATRP in the design of functional materials for biomedical applications. PMC. [Link]

  • Controlled/"Living" Radical Polymerization of Vinyl Acetate. ResearchGate. [Link]

  • Polyvinyl alcohol based-drug delivery systems for cancer treatment. ResearchGate. [Link]

  • Towards personalized drug delivery via semi-solid extrusion: Exploring poly(vinyl alcohol-co-vinyl acetate) copolymers for hydrochlorothiazide-loaded films. PubMed. [Link]

  • Biocompatibility and Toxicity of Poly(vinyl alcohol)/N,O-Carboxymethyl Chitosan Scaffold. Hindawi. [Link]

  • Chitosan Poly(vinyl alcohol) Methacrylate Hydrogels for Tissue Engineering Scaffolds. ACS Publications. [Link]

  • Mechanical properties of a novel PVA hydrogel in shear and unconfined compression. PubMed. [Link]

  • Controlled Release: A New Paradigm with Polyvinyl Acetate Polymer. Drug Development & Delivery. [Link]

  • RAFT Polymerization of Vinyl Esters: Synthesis and Applications. ResearchGate. [Link]

  • Synthesis and characterization of poly(vinyl alcohol)/chondroitin sulfate composite hydrogels containing strontium-doped hydroxyapatite as promising biomaterials. PubMed. [Link]

  • Crosslinking of poly(N-vinyl pyrrolidone-co-n-butyl methacrylate) copolymers for controlled drug delivery. ResearchGate. [Link]

  • Cytotoxicity associated with electrospun polyvinyl alcohol. ResearchGate. [Link]

  • Bulk polymerization of vinyl pivalate using low-temperature azoinitiator and saponification for the preparation of poly(vinyl alcohol) microfibrils. Semantic Scholar. [Link]

  • Poly(vinyl alcohol) for Biomedical Applications. Universitäts- und Landesbibliothek Sachsen-Anhalt. [Link]

  • Self-Healing Hydrogel Scaffolds through PET-RAFT Polymerization in Cellular Environment. ACS Publications. [Link]

  • Synthesis and Characterization of Poly (Lactic Acid) for Use in Biomedical Field. Core. [Link]

  • Macromolecular design of poly(vinyl alcohol) by RAFT polymerization. RSC Publishing. [Link]

  • ATRP in the Design of Functional Materials for Biomedical Applications. ResearchGate. [Link]

  • Importance of Polyvinylpyrrolidon as Pyrrolidone- Based Surfactants and as Poly (N-vinylpyrrolidone)- Modified Surfaces for Biomedical Applications. A Review. European Academic Research. [Link]

  • The Uses of Polymer in Biomedical Application. ResearchGate. [Link]

  • Preparation and Characterization of Poly(vinyl alcohol)/Hydroxylapatite Hybrid Hydrogels. ResearchGate. [Link]

  • Preparation and Characterization of Novel Poly(Vinyl Alcohol) (PVA) and Poly(Acrylic Acid) (PAA) Hydrogels for Sensitive Hydroge. Sciforum. [Link]

  • Recent Advances in Poly(vinyl alcohol)-Based Hydrogels. MDPI. [Link]

  • Ferulated Poly(vinyl alcohol) based hydrogels. PMC. [Link]

  • VP copolymers. PolyVation. [Link]

  • Kinetics of Emulsion Copolymerization of Vinyl Acetate and Vinyl Pivalate. ResearchGate. [Link]

  • Medical Application of Polymer-Based Composites. PMC. [Link]

  • Emulsion Polymerization of polyvinyl acetate ?. ResearchGate. [Link]

  • Biomedical Application of Polymeric Materials. MDPI. [Link]

  • Polyvinyl Acetate Applications in Healthcare: Current Trends. LinkedIn. [Link]

  • Poly(vinylpyrrolidone) – A Versatile Polymer for Biomedical and Beyond Medical Applications. ResearchGate. [Link]

  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. MDPI. [Link]

  • Process Characterization of Polyvinyl Acetate Emulsions Applying Inline Photon Density Wave Spectroscopy at High Solid Contents. NIH. [Link]

  • Safety Assessment of Vinylpyrrolidone Polymers as Used in Cosmetics. International Journal of Toxicology. [Link]

  • ATRP under Biologically Relevant Conditions: Grafting from a Protein. PubMed. [Link]

  • Poly(N-vinylpyrrolidone)-block-poly(vinyl acetate) as a drug delivery vehicle for hydrophobic drugs. PubMed. [Link]

  • The Many Biomedical Applications of Polymers. Genesis Medical Plastics. [Link]

  • Polyethylene-poly(methyl acrylate) Block Copolymers from PACE-SARA ATRP: Utilizing Polyolefin Active Ester Exchange-Based Macroinitiators in Atom Transfer Radical Polymerization. PMC. [Link]

  • Specialities for emulsion polymerization and adhesives. Kuraray Poval. [Link]

  • Emulsion polymerization of vinyl acetate: safe optimization of a hazardous complex process. PubMed. [Link]

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Application Note: Strategic Profiling of Pretomanid Hydroxy Propyl Pivalate Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pretomanid Hydroxy Propyl Pivalate Impurity Standard Content Type: Application Note & Protocol Audience: Pharmaceutical Scientists, QC Analysts, Process Chemists

Executive Summary

In the development of Pretomanid (PA-824) , a nitroimidazooxazine antimycobacterial agent for multi-drug-resistant tuberculosis (MDR-TB), the control of process-related impurities is a Critical Quality Attribute (CQA). Among these, the Hydroxy Propyl Pivalate Impurity (CAS: 2755727-09-2) represents a significant synthetic intermediate that serves as a marker for reaction completeness and process efficiency.

This guide provides a comprehensive protocol for the identification, quantification, and control of this specific impurity. Unlike generic degradation products, this compound is a stable process intermediate arising from the coupling of the nitroimidazole core with the chiral glycidyl linker. Its presence indicates specific deviations in the alkylation or cyclization unit operations.

Chemical Context & Origin

The Impurity Identity
  • Common Name: Pretomanid Hydroxy Propyl Pivalate Impurity[1][2][3]

  • Chemical Name: (S)-3-(2-Bromo-4-nitro-1H-imidazol-1-yl)-2-hydroxypropyl pivalate[4][5]

  • CAS Number: 2755727-09-2[1][4][5]

  • Molecular Formula:

    
    [2][4][5]
    
  • Molecular Weight: 350.17 g/mol [2][5]

  • Key Structural Feature: Contains a Bromine atom (distinct isotopic pattern) and a Pivalate ester protecting group.

Mechanistic Origin

The synthesis of Pretomanid often utilizes (S)-glycidyl pivalate to introduce the chiral center and the linker arm. The impurity is formed during the nucleophilic epoxide opening by 2-bromo-4-nitroimidazole .

  • Normal Process: The imidazole attacks the epoxide

    
     Intermediate formed (The Impurity) 
    
    
    
    Ring closure/Side-chain attachment
    
    
    Pretomanid.
  • Deviation: If the subsequent base-mediated cyclization or deprotection steps are incomplete, the open-chain pivalate ester persists in the final API.

Synthetic Pathway Visualization

The following diagram illustrates the precise entry point of the impurity within the synthetic route.

Pretomanid_Synthesis Start1 2-Bromo-4-nitroimidazole Impurity IMPURITY FORMED: (S)-3-(2-Bromo-4-nitro-1H-imidazol-1-yl)- 2-hydroxypropyl pivalate (Open Chain Intermediate) Start1->Impurity Epoxide Opening Start2 (S)-Glycidyl Pivalate Start2->Impurity Cyclization Base-Mediated Cyclization & Deprotection Impurity->Cyclization Intended Path Pretomanid Pretomanid API (Bicyclic Nitroimidazooxazine) Impurity->Pretomanid Carryover (Impurity) Intermediate2 Bicyclic Alcohol Intermediate Cyclization->Intermediate2 FinalStep Side Chain Attachment (Trifluoromethoxybenzyl halide) Intermediate2->FinalStep FinalStep->Pretomanid

Figure 1: Mechanistic origin of the Hydroxy Propyl Pivalate impurity during Pretomanid synthesis.

Analytical Protocol: Detection & Quantification

Method Design Rationale
  • Polarity Difference: The impurity contains a free secondary hydroxyl group and a pivalate ester but lacks the lipophilic trifluoromethoxybenzyl ether found in Pretomanid. It is generally more polar than the API, eluting earlier in Reverse Phase (RP) chromatography.

  • Detection:

    • UV: The nitroimidazole core provides strong absorbance at 310-320 nm .

    • MS: The presence of Bromine (

      
       and 
      
      
      
      ) provides a distinct 1:1 isotopic doublet , making MS identification unambiguous compared to the non-brominated final API.
High-Performance Liquid Chromatography (HPLC) Protocol
ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent
Column Temp 35°C
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV at 315 nm (Primary); MS (Secondary)
Run Time 25 Minutes

Gradient Program:

  • 0.0 min: 90% A / 10% B (Equilibration)

  • 2.0 min: 90% A / 10% B (Hold for polar impurities)

  • 15.0 min: 10% A / 90% B (Ramp to elute Pretomanid)

  • 20.0 min: 10% A / 90% B (Wash)

  • 21.0 min: 90% A / 10% B (Re-equilibration)

Mass Spectrometry (LC-MS) Settings

For definitive identification during method validation or troubleshooting:

  • Ionization: ESI Positive Mode (

    
    )
    
  • Target Mass:

    • 
       and 
      
      
      
      m/z (approximate, due to Br isotopes).
  • Key Fragment: Loss of pivalic acid moiety or cleavage of the nitroimidazole ring.

  • Dwell Time: 100 ms.

Standard Handling & Preparation

Reference Standard Integrity

The Pretomanid Hydroxy Propyl Pivalate Impurity Standard is typically supplied as a lyophilized powder or crystalline solid.

  • Storage: -20°C (Hygroscopic nature of the hydroxy group requires desiccation).

  • Stability: Stable in acetonitrile/water solutions for 48 hours at 4°C. Avoid alkaline diluents which may hydrolyze the pivalate ester.

Stock Solution Preparation
  • Weighing: Accurately weigh 5.0 mg of the impurity standard.

  • Dissolution: Dissolve in 5 mL of Acetonitrile (Do not use water initially to ensure complete solubility of the pivalate ester).

  • Dilution: Dilute to volume with Mobile Phase A to match initial gradient conditions, preventing peak distortion.

  • Final Concentration: 1.0 mg/mL (Stock). Dilute further to 5 µg/mL for sensitivity checks (0.5% level relative to API).

Analytical Workflow & Decision Tree

This workflow ensures self-validating logic: if the impurity is detected, its identity is confirmed via RT and UV/MS spectral matching before quantification.

Analytical_Workflow Sample Test Sample (Pretomanid API) Prep Sample Preparation (1 mg/mL in Diluent) Sample->Prep HPLC RP-HPLC Separation (Gradient Elution) Prep->HPLC Decision Peak Detected at RRT ~0.6-0.8? HPLC->Decision NoPeak Report: < LOD Decision->NoPeak No CheckUV Check UV Spectrum (Max ~315 nm) Decision->CheckUV Yes Isotope MS Confirmation (Br Isotope Pattern 1:1) CheckUV->Isotope Spectrum Matches Quant Quantify vs Standard (External Standard Method) Isotope->Quant Isotopes Confirm Br Report Report Impurity % (Spec Limit: NMT 0.15%) Quant->Report

Figure 2: Analytical decision tree for identifying and quantifying the pivalate impurity.

Interpretation of Results

Relative Retention Time (RRT)

The impurity is expected to elute before Pretomanid.

  • Impurity RRT: ~0.65 - 0.75 (relative to Pretomanid).

  • Note: The impurity is more polar (OH group) and smaller than the API.

Limit of Quantification (LOQ)

Based on ICH Q3A/B guidelines for impurities in new drug substances:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15%

  • Recommended Target LOQ: 0.03% (to ensure robust reporting).

Troubleshooting
  • Peak Tailing: The free hydroxyl group on the impurity may interact with silanols. Ensure the column is end-capped (e.g., Eclipse Plus or BEH C18).

  • Ghost Peaks: Pivalic acid (a degradation product of the impurity) may appear near the solvent front. Ensure the standard is fresh.

References

  • Pretomanid Hydroxy Propyl Pivalate Impurity. Veeprho Reference Standards. Available at: [Link]

  • Process Development Work on TB Drug Pretomanid. Medicines for All Institute (M4ALL), Virginia Commonwealth University.[6][7] Available at: [Link]

  • Pretomanid Impurities and Related Compounds. Pharmaffiliates. Available at: [Link]

  • Pretomanid (PA-824) Clinical Pharmacology. FDA Drug Approval Package (2019).[8] Available at: [Link][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Propyl Pivalate Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of propyl pivalate. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this esterification. Due to the significant steric hindrance presented by the pivaloyl group, this reaction requires careful optimization to achieve high yields.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success of your experiments.

Core Principles: The Fischer-Speier Esterification of Propyl Pivalate

The synthesis of propyl pivalate from pivalic acid and n-propanol is a classic example of the Fischer-Speier esterification.[3] This is a reversible, acid-catalyzed reaction where a carboxylic acid and an alcohol combine to form an ester and water.[4][5][6] The core challenge of this and any Fischer esterification is that it is an equilibrium-driven process.[5][7][8]

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst (like H₂SO₄ or p-TsOH), which enhances the electrophilicity of the carbonyl carbon.[5][9] The alcohol (n-propanol) then acts as a nucleophile, attacking this activated carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product.[3][8]

To achieve a high yield of propyl pivalate, the equilibrium must be actively shifted toward the products, in accordance with Le Châtelier's principle.[10] This is typically accomplished by either using a large excess of one of the reactants (usually the less expensive alcohol) or by continuously removing water as it is formed.[4][8][11]

Fischer_Esterification Reactants Pivalic Acid + n-Propanol Protonation Protonated Pivalic Acid Reactants->Protonation + H⁺ (Catalyst) Attack Tetrahedral Intermediate Protonation->Attack + n-Propanol Proton_Transfer Protonated Intermediate Attack->Proton_Transfer Proton Transfer Elimination Protonated Ester + Water Proton_Transfer->Elimination - H₂O Products Propyl Pivalate (Ester) Elimination->Products - H⁺ (Catalyst Regen.) Products->Elimination + H⁺ (Hydrolysis)

Caption: Fischer-Speier esterification mechanism for propyl pivalate synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of propyl pivalate in a direct question-and-answer format.

Issue 1: Low or Stagnant Product Yield

Q1: My reaction has been running for several hours, but TLC/GC analysis shows a large amount of unreacted pivalic acid and only a low conversion to propyl pivalate. What are the primary causes?

A1: Low conversion is the most common issue in this esterification and typically points to one of three main factors: equilibrium limitations, steric hindrance, or insufficient catalysis.

  • Equilibrium Limitations: The reaction has likely reached its natural equilibrium point without intervention. Since water is a product, its accumulation in the reaction flask drives the reverse reaction (hydrolysis), preventing further formation of the ester.[7][12][13]

    • Solution: You must actively remove water as it forms. The most effective method is using a Dean-Stark apparatus with a suitable azeotropic solvent like toluene or hexane.[4][13][14] The solvent forms a low-boiling azeotrope with water, which distills out of the reaction flask, condenses, and collects in the trap.[10] The less dense organic solvent then returns to the flask, continuously driving the reaction forward.[12][14]

  • Steric Hindrance: The bulky tert-butyl group on pivalic acid physically obstructs the nucleophilic attack by n-propanol.[1] This significantly slows down the reaction rate compared to less hindered carboxylic acids like acetic or propionic acid.

    • Solution: Compensate for the slow kinetics by increasing the reaction time and ensuring an adequate reflux temperature. This reaction may require extended reflux (8-24 hours) to reach completion.

  • Insufficient Catalyst: An inadequate amount or inactive acid catalyst will result in a very slow or stalled reaction.[7][15]

    • Solution: Ensure you are using a sufficient catalytic amount of a strong acid. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard choices.[5][15] A typical loading is 1-5 mol% relative to the limiting reagent (pivalic acid).

Q2: I am using a Dean-Stark trap, but my yield is still below expectations. How can I further optimize the reaction?

A2: If water removal is addressed, you should focus on reactant ratios and temperature.

  • Use Excess Alcohol: To further shift the equilibrium, use n-propanol in large excess.[4][8] If n-propanol is used as the solvent (e.g., 5-10 equivalents), this concentration gradient strongly favors the forward reaction. However, this can make final purification more challenging. A molar ratio of 1.5 to 3 equivalents of n-propanol to pivalic acid is a common starting point when using an azeotropic solvent.

  • Ensure Proper Reflux: The reaction temperature should be at the boiling point of the chosen solvent (e.g., toluene, ~111°C) to ensure a steady rate of azeotropic distillation.[4] Use a heating mantle with a temperature controller and ensure the setup is properly insulated to maintain a constant, vigorous reflux.

Troubleshooting_Yield Start Low Propyl Pivalate Yield CheckWater Is water being actively removed? Start->CheckWater CheckRatio Is n-propanol in excess? CheckWater->CheckRatio Yes Sol_Water Implement Dean-Stark apparatus with toluene. CheckWater->Sol_Water No CheckCatalyst Is catalyst loading adequate (1-5 mol%)? CheckRatio->CheckCatalyst Yes Sol_Ratio Increase n-propanol to 1.5-3 equivalents. CheckRatio->Sol_Ratio No CheckTime Is reaction time sufficient (8-24h)? CheckCatalyst->CheckTime Yes Sol_Catalyst Verify catalyst calculation and add fresh catalyst. CheckCatalyst->Sol_Catalyst No Sol_Time Increase reflux time and monitor by TLC/GC. CheckTime->Sol_Time No

Caption: Decision tree for troubleshooting low esterification yield.

Issue 2: Side Product Formation & Purification

Q3: My crude product shows impurities after workup. What side reactions could be occurring?

A3: While Fischer esterification is generally clean, side reactions can occur under harsh conditions.

  • Dehydration of n-Propanol: At high temperatures with a strong acid catalyst, n-propanol can undergo dehydration to form di-n-propyl ether or eliminate to form propene. This is more likely with sulfuric acid than with p-TsOH.

    • Solution: Maintain careful temperature control and avoid overheating. If ether formation is a persistent issue, consider using a milder catalyst like p-TsOH.

  • Unreacted Starting Materials: The most common "impurities" are simply unreacted pivalic acid and n-propanol.

    • Solution: An effective aqueous workup is critical. Washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will deprotonate and extract the unreacted pivalic acid into the aqueous layer.[4] A subsequent wash with water or brine will help remove excess n-propanol.

Q4: How do I effectively purify the final propyl pivalate product?

A4: After a proper aqueous workup (washing with NaHCO₃ and brine), the crude product should be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed by rotary evaporation.[16] The final purification is best achieved by fractional distillation .

Due to the relatively close boiling points of n-propanol (97°C) and propyl pivalate (~153°C), simple distillation may not be sufficient if a large excess of propanol was used. Fractional distillation will provide the necessary separation to obtain high-purity propyl pivalate.

Frequently Asked Questions (FAQs)

Question Answer
What are the best catalysts for this reaction? Sulfuric Acid (H₂SO₄) and p-Toluenesulfonic Acid (p-TsOH) are the most common and effective Brønsted acid catalysts.[5][15] H₂SO₄ is a strong dehydrating agent itself but can sometimes lead to charring or side reactions.[11] p-TsOH is a solid, making it easier to handle, and is generally considered milder. Heterogeneous catalysts like acidic resins (e.g., Amberlyst-15) can also be used, simplifying catalyst removal.[17][18]
What are the recommended reaction parameters? See the summary table below for a typical starting point. Due to steric hindrance, expect longer reaction times than for less bulky esters.
Can I use molecular sieves instead of a Dean-Stark trap? Yes, activated molecular sieves (typically 3Å or 4Å) can be added directly to the reaction flask to absorb the water byproduct.[5] This is a viable alternative for smaller-scale reactions where a Dean-Stark setup is cumbersome. Ensure the sieves are properly activated (oven-dried under vacuum) before use.
Why is this reaction so slow? The primary reason is the steric bulk of the pivalic acid's tert-butyl group, which hinders the approach of the n-propanol nucleophile to the carbonyl carbon.[1] This steric shield raises the activation energy of the key bond-forming step, slowing the overall reaction rate.
Table 1: Recommended Reaction Parameters
ParameterRecommended Value/RangeRationale & Key Considerations
Molar Ratio (Acid:Alcohol) 1 : 1.5–3.0Using excess alcohol helps shift the equilibrium towards the product side.[4] Higher ratios increase conversion but can complicate purification.
Catalyst Loading 1–5 mol% (vs. Pivalic Acid)Provides a sufficient concentration of protons to catalyze the reaction without causing excessive side reactions.[15]
Solvent Toluene or HexaneForms a low-boiling azeotrope with water, enabling its removal via a Dean-Stark apparatus. Toluene (b.p. 111°C) allows for a higher reaction temperature.
Temperature RefluxThe reaction should be maintained at the boiling point of the chosen solvent to ensure a constant rate and efficient azeotropic removal of water.
Reaction Time 8–24 hoursLonger reaction times are necessary to overcome the slow kinetics caused by steric hindrance from the pivaloyl group.[1] Monitor progress by TLC or GC.

Validated Experimental Protocol

This protocol describes a representative lab-scale synthesis of propyl pivalate using a Dean-Stark apparatus.

Materials:

  • Pivalic Acid (1.0 eq)

  • n-Propanol (2.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.[16]

  • Charging the Flask: To the flask, add pivalic acid, n-propanol (2.0 eq), p-TsOH·H₂O (0.02 eq), and enough toluene to fill about half the flask.

  • Reaction: Heat the mixture to a steady reflux using the heating mantle. You should observe the co-distillation of toluene and water, with water collecting in the bottom of the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 8-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated NaHCO₃ solution (2x) to remove pivalic acid and p-TsOH.

    • Water (1x)

    • Brine (1x) to break any emulsions and begin drying the organic layer.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: Purify the resulting crude oil by fractional distillation under atmospheric pressure to yield pure propyl pivalate.

Workflow Setup 1. Assemble Dry Glassware (Flask, Dean-Stark, Condenser) Charge 2. Charge Reactants (Pivalic Acid, n-Propanol, p-TsOH, Toluene) Setup->Charge Reflux 3. Heat to Reflux (Collect water in trap) Charge->Reflux Workup 4. Aqueous Workup (Wash with NaHCO₃, Brine) Reflux->Workup Dry 5. Dry & Concentrate (Dry with MgSO₄, Rotovap) Workup->Dry Purify 6. Fractional Distillation Dry->Purify

Caption: Experimental workflow for propyl pivalate synthesis.

References

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from [Link]

  • JoVE. (2017). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dean-Stark apparatus. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • Esterification Lab Answers. (n.d.). Esterification Lab Answers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

  • Union College Schaffer Library. (n.d.). A mechanistic study of the saponification of pivaloate esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Pivalic acid. Retrieved from [Link]

  • Semantic Scholar. (2016). Polyvinylpolypyrrolidone Supported Brønsted Acidic Catalyst for Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US5990351A - Process for separating pivalic acid from spent reaction mixtures.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • PubChem. (n.d.). Pivalic acid. Retrieved from [Link]

  • University of the Fraser Valley. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • BCREC Journal. (n.d.). Manufacture of n-Propyl Propionate Using Ion Exchange Resins: Reaction Kinetics and Feasibility of Reactive Distillation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of pivalic acid. Retrieved from [Link]

  • Veeprho. (n.d.). Pretomanid Hydroxy Propyl Pivalate Impurity. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • The Good Scents Company. (n.d.). pivalic acid, 75-98-9. Retrieved from [Link]

  • Pivalic Acid. (n.d.). Pivalic Acid. Retrieved from [Link]

  • ResearchGate. (2017). Process intensification of esterification reaction for the production of propyl butyrate by pervaporation. Retrieved from [Link]

  • PubChem. (n.d.). n-Propyl pivalate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1325464C - Method for preparing and purifying propyl acetate.
  • PubMed. (2020). Synthesis of propyl benzoate by solvent-free immobilized lipase-catalyzed transesterification: Optimization and kinetic modeling. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Directly optimizing for synthesizability in generative molecular design using retrosynthesis models. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of propyl benzoate by solvent-free immobilized lipase-catalyzed transesterification: Optimization and kinetic modeling | Request PDF. Retrieved from [Link]

Sources

Stability of propyl pivalate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers analyzing or utilizing Propyl Pivalate. It addresses the unique kinetic stability profile of this ester, which often leads to "false negative" degradation results in standard stability screens.

Executive Summary

Propyl pivalate (Propyl 2,2-dimethylpropanoate) exhibits anomalous hydrolytic stability compared to linear alkyl esters (e.g., propyl acetate). This stability arises from the steric bulk of the tert-butyl group adjacent to the carbonyl center.

In standard drug development stability protocols (ICH Q1A), this compound often appears inert under conditions that degrade other esters. This guide explains the mechanistic basis of this stability and provides troubleshooting workflows for researchers encountering unexpected assay results.

Module 1: The Pivalate Anomaly (Mechanistic Insight)

Q1: Why is Propyl Pivalate not degrading in my standard 0.1 N HCl/NaOH stress tests?

The Short Answer: Steric hindrance raises the activation energy for the formation of the tetrahedral intermediate.

The Deep Dive: Standard ester hydrolysis (both ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 and 

mechanisms) requires a nucleophile (water or hydroxide) to attack the carbonyl carbon.
  • In Propyl Acetate: The methyl group offers negligible resistance. The nucleophile attacks easily.

  • In Propyl Pivalate: The tert-butyl group acts as a "steric umbrella." The three methyl groups create a physical blockade, significantly increasing the energy required to form the

    
     tetrahedral intermediate.
    

Implication for Researchers:

  • False Stability: A lack of degradation at

    
     or even 
    
    
    
    does not imply the bond is uncleavable; it implies the kinetic barrier hasn't been breached.
  • Protocol Adjustment: You must increase thermal energy (temperature) or nucleophile concentration to observe degradation within a reasonable timeframe.

Visualization: The Steric Blockade

The following diagram illustrates the kinetic barrier preventing standard hydrolysis.

PivalateHydrolysis cluster_legend Mechanism Start Propyl Pivalate (Ground State) Barrier STERIC BARRIER (tert-Butyl Group) Start->Barrier Attempted Attack Nu Nucleophile (OH- or H2O) Nu->Barrier Blocked TS Tetrahedral Intermediate Product Pivalic Acid + Propanol TS->Product Collapse Barrier->TS Requires High Activation Energy (ΔG‡)

Figure 1: Schematic representation of the steric hindrance imposed by the tert-butyl group, blocking nucleophilic attack.[1]

Module 2: Acidic Condition Troubleshooting

Q2: My LC-MS shows no degradation in 1M HCl after 24 hours. Is my acid defective?

Diagnosis: Unlikely. The issue is the Newman Projection of the transition state. In acidic media, the carbonyl oxygen is protonated, making the carbon more electrophilic.[2] However, the rate-limiting step is the addition of water. The tert-butyl group destabilizes the transition state through severe 1,3-diaxial-like interactions.

Troubleshooting Protocol:

  • Increase Temperature: Acid hydrolysis of pivalates has a high temperature coefficient. Move from

    
    .
    
  • Solvent Modification: If using a biphasic system, the ester may be "hiding" in the organic phase, protected from the aqueous acid. Use a co-solvent (e.g., THF or Dioxane) to ensure a single phase.

  • Concentration: Shift from 1M HCl to 6M HCl or use p-Toluenesulfonic acid (pTsOH) in refluxing water/alcohol mixtures if degradation is required for force-degradation studies.

Module 3: Basic Condition Troubleshooting

Q3: Saponification is incomplete even with excess NaOH. How do I drive it to completion?

Context: Researchers often use pivalates as protecting groups precisely because they resist mild basic hydrolysis.

Troubleshooting Steps:

  • Thermodynamic Push: Standard Room Temperature (RT) saponification will fail. Heat the reaction to reflux (approx.

    
    ).
    
  • Solvent Effect: Switch from MeOH/Water to EtOH/Water or Ethylene Glycol to allow for higher reflux temperatures.

  • Alternative Reagents (If standard base fails):

    • Nucleophilic Cleavage: Use Lithium Hydroxide (LiOH) in THF/Water at

      
      .
      
    • Non-Hydrolytic Cleavage: If the molecule is sensitive to harsh base, use Lithium Iodide (LiI) in pyridine or Thiolates (e.g., propylthiol/K2CO3) in NMP at elevated temperatures.

Comparative Stability Data

The following table highlights the magnitude of the "Pivalate Effect."

Ester TypeStructure (R-CO-OR')Relative Hydrolysis Rate (Alkaline)Conditions for 50% Cleavage
Propyl Acetate

-CO-OPr
1 (Fast)pH 10, RT, < 1 hour
Propyl Isobutyrate

-CO-OPr
~0.05pH 12, RT, Hours
Propyl Pivalate

-CO-OPr
< 0.0001 (Very Slow) pH 13, 80°C, > 24 hours

Module 4: Experimental Protocols

Protocol A: ICH-Compliant Forced Degradation (Stress Testing)

Use this protocol to generate degradation products for method validation.

Reagents:

  • 1.0 N HCl

  • 1.0 N NaOH

  • Acetonitrile (ACN) / Water (50:50 v/v) diluent

Workflow:

  • Preparation: Prepare a 1 mg/mL stock solution of Propyl Pivalate in ACN.

  • Acid Stress: Mix 5 mL Stock + 5 mL 1.0 N HCl.

    • Checkpoint: Incubate at 60°C for 24 hours. (RT is insufficient).

  • Base Stress: Mix 5 mL Stock + 5 mL 1.0 N NaOH.

    • Checkpoint: Incubate at 60°C for 4-8 hours.

  • Neutralization: Quench acid samples with base (and vice versa) prior to HPLC injection to prevent column damage.

  • Analysis: Monitor for the disappearance of the ester peak and appearance of Pivalic Acid (Note: Pivalic acid elutes early on Reverse Phase C18).

Protocol B: Stability Testing Decision Tree

Use this workflow to determine the true stability of your sample.

StabilityWorkflow Start Start Stability Screen (Propyl Pivalate) Cond1 Standard Condition (25°C / pH 7) Start->Cond1 Check1 Degradation > 5%? Cond1->Check1 ResultUnstable Class: Unstable (Check formulation) Check1->ResultUnstable Yes Cond2 Stress Condition (60°C / 0.1M Acid or Base) Check1->Cond2 No (Likely Pivalate) Check2 Degradation > 5%? Cond2->Check2 ResultStable Class: Highly Stable (Pivalate Effect Confirmed) Check2->ResultStable Yes (Normal) Extreme Extreme Stress (Reflux / 1M Acid/Base) Check2->Extreme No (Resistant) Extreme->ResultStable Degrades Here

Figure 2: Decision tree for classifying the hydrolytic stability of hindered esters.

References

  • Environmental Protection Agency (EPA). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems. (Discusses steric effects on hydrolysis rates). Link

  • Salomon, C. J., et al. Recent developments in chemical deprotection of ester functional groups. (Detailed review of cleavage conditions for hindered esters). Link

  • Master Organic Chemistry. Saponification of Esters. (Mechanistic overview of base-catalyzed hydrolysis). Link

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard guidelines for stability protocols). Link

  • Organic Chemistry Portal. Pivalic Acid Esters (Pivalates) - Stability and Deprotection. (Specific conditions for pivalate cleavage). Link

Sources

Technical Support Center: Optimizing Workup Integrity for Propyl Pivalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

As researchers, we often select pivalate (trimethylacetate) esters specifically for their robustness. The tert-butyl group adjacent to the carbonyl provides significant steric hindrance, making propyl pivalate (


-BuCOOCH

CH

CH

) orders of magnitude more stable to nucleophilic attack than its acetate or benzoate counterparts.

If you are observing hydrolysis during standard workup, you are likely operating under extreme localized pH conditions or thermal stress.

This guide addresses the specific "failure modes" where this robust protecting group degrades, usually due to aggressive quenching protocols intended for less hindered molecules.

The Chemistry of Failure (Root Cause Analysis)

To prevent hydrolysis, we must understand how it is being forced. Propyl pivalate resists the standard


 (base-catalyzed) and 

(acid-catalyzed) hydrolysis mechanisms due to the "Steric Shield" of the tert-butyl group.
The Steric Shield Mechanism

The rate-determining step in ester hydrolysis is the formation of the tetrahedral intermediate. In pivalates, the bulky tert-butyl group physically blocks the trajectory of nucleophiles (like


 or 

) toward the carbonyl carbon.

However, this shield can be breached by:

  • Hyper-Aggressive pH: Using 6M NaOH or concentrated

    
     during quench.
    
  • Thermal Acceleration: Quenching exothermic reactions without adequate cooling.

  • Phase Transfer Catalysis: Unintentional creation of PTC conditions (e.g., using quaternary ammonium salts) that drag hydroxide ions into the organic phase.

Visualizing the Stability Logic

PivalateStability cluster_conditions Forcing Conditions (Risk Factors) Pivalate Propyl Pivalate (Sterically Hindered) Tetrahedral Tetrahedral Intermediate Pivalate->Tetrahedral BLOCKED by t-Butyl (High Activation Energy) Nucleophile Nucleophile (OH- / H2O) Nucleophile->Pivalate Attack Attempt Hydrolysis Hydrolysis (Acid + Alcohol) Tetrahedral->Hydrolysis Collapse Heat High Temperature (>40°C) Heat->Pivalate pH Extreme pH (>12 or <1) pH->Pivalate

Figure 1: The "Steric Shield" mechanism. Note that the primary failure point is the energy barrier to the tetrahedral intermediate, which can be overcome by heat or extreme pH.

Troubleshooting Protocols

Scenario A: The "Acid Quench" Risk

Context: You are quenching a Friedel-Crafts or acid-catalyzed esterification.

The Error: Pouring the reaction mixture directly into water or weak base without cooling. The heat of neutralization creates a localized "hot zone" where acid-catalyzed hydrolysis (


) accelerates rapidly.

The Solution: The "Cold Buffer" Protocol

ParameterStandard (Risky)Optimized (Safe)
Quench Media Water or 1M NaOHSaturated

or

Temperature Room Temp (exotherm rises to 50°C+)< 0°C (Ice/Salt Bath)
Addition Rate Rapid PourDropwise (Internal temp < 5°C)
Agitation VigorousModerate (Avoid emulsification)

Step-by-Step:

  • Cool the reaction mixture to -10°C .

  • Prepare a saturated solution of Sodium Bicarbonate (

    
    )  and cool it to 0°C.
    
  • Add the quench solution dropwise . Monitor internal temperature; do not allow it to exceed 5°C.

  • Why this works: The low temperature kinetically arrests the hydrolysis, while the bicarbonate neutralizes the acid without creating the high concentration of

    
     ions found in NaOH washes.
    
Scenario B: The "Base Wash" Risk

Context: You are washing the organic layer to remove acid catalysts.

The Error: Using strong bases (NaOH/KOH) to ensure "complete" acid removal. Even hindered esters will saponify (irreversibly) if exposed to high pH for extended periods.

The Solution: The pH Titration Approach Instead of "blasting" the mixture with NaOH, use a milder base ladder.

  • Wash 1: Water (removes bulk strong acid).

  • Wash 2: Sat.

    
     (pH ~8.5). This is sufficient to neutralize mineral acids.
    
  • Wash 3: Brine (removes residual water/base).

  • Critical Check: Test the pH of the aqueous layer. If it is neutral (pH 7), stop washing .

Decision Tree: Diagnosing Yield Loss

If you suspect hydrolysis, use this logic flow to confirm if it is chemical degradation or physical loss (e.g., emulsion).

WorkupLogic Start Low Yield / Missing Product TLC Check TLC of Aqueous Layer Start->TLC ProductInAq Product Spot in Aqueous? TLC->ProductInAq YesSpot YES ProductInAq->YesSpot NoSpot NO ProductInAq->NoSpot Emulsion Issue: Emulsion/Solubility (Not Hydrolysis) YesSpot->Emulsion Fix1 Action: Salting Out (Add NaCl) or Back-Extraction Emulsion->Fix1 AcidCheck Check for Pivalic Acid (Lower Rf spot) NoSpot->AcidCheck HydrolysisConfirmed Pivalic Acid Present? AcidCheck->HydrolysisConfirmed YesAcid YES HydrolysisConfirmed->YesAcid NoAcid NO HydrolysisConfirmed->NoAcid Cause Cause: High pH or Heat YesAcid->Cause Volatility Issue: Product Volatility (Lost on Rotovap) NoAcid->Volatility

Figure 2: Diagnostic workflow. Note that propyl pivalate is somewhat volatile; yield loss is often due to over-evaporation rather than hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use 1M NaOH to wash propyl pivalate? A: Technically, yes, if done quickly and cold. However, it is unnecessary risk. Pivalates are stable, but the saponification reaction is irreversible. We recommend 0.5M NaOH or Sat. NaHCO


  to minimize the concentration of the nucleophile (

).

Q: I see a "missing" mass balance. Is the propyl group cleaving? A: Highly unlikely. The propyl-oxygen bond is a primary alkyl bond. Cleavage here (


 or 

) requires extremely harsh conditions (e.g., HI,

). If you are losing mass, check your rotary evaporator parameters . Propyl pivalate has a boiling point around 135°C (at 760 mmHg), but it can co-evaporate with solvents under high vacuum.

Q: Does the "Propyl" chain length affect stability compared to Methyl/Ethyl? A: Marginally. Propyl is slightly more hydrophobic than methyl/ethyl, which actually helps prevent hydrolysis by reducing the solubility of the ester in the aqueous phase where the hydroxide ions reside. This "phase exclusion" is a secondary protective mechanism.

Q: How long can I store propyl pivalate in an aqueous mixture? A: In neutral pH at 4°C, it is stable for days. In pH 10 at Room Temp, you may see <5% degradation over 24 hours. In pH 14 at 50°C, expect rapid degradation.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (See section on Pivalate Esters stability profiles: "Stable to pH 1-12 at RT").

  • Newman, M. S. (1950).[2] Steric Effects in Organic Chemistry. The "Rule of Six" describing steric hindrance in esterification and hydrolysis.[2]

  • BenchChem Technical Support. (2025).

  • Master Organic Chemistry. (2022).

Sources

Technical Support Center: High-Yield Propyl Pivalate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of propyl pivalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for achieving high-yield synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing propyl pivalate, and which is recommended for high yield?

There are two primary catalytic routes for synthesizing propyl pivalate: direct esterification of pivalic acid with propanol and transesterification.

  • Direct Esterification: This is a common and often preferred method involving the reaction of pivalic acid and propanol in the presence of an acid catalyst. The reaction is reversible, and to drive it towards the product, it's crucial to remove the water formed during the reaction.[1][2]

  • Transesterification: This method involves the reaction of a pivalate ester (like methyl pivalate) with propanol, catalyzed by either an acid or a base.[3][4] It can be advantageous when dealing with sensitive substrates or when trying to avoid the production of water.

For high-yield synthesis, direct esterification is generally recommended due to the availability of reactants and the variety of effective catalysts. However, the choice can depend on the specific experimental constraints and available starting materials.

Q2: What are the most common types of catalysts used for propyl pivalate synthesis?

Catalyst selection is critical for maximizing the yield and purity of propyl pivalate. The most common categories are:

  • Homogeneous Acid Catalysts: These include mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid.[1] They are highly effective due to their high acidity and solubility in the reaction mixture.[1]

  • Heterogeneous (Solid) Acid Catalysts: These are solid materials with acidic properties, such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and functionalized silicas.[5][6] Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and a cleaner product.[5]

  • Enzymatic Catalysts (Lipases): Lipases are enzymes that can catalyze esterification under mild conditions.[7][8][9] Immobilized lipases, such as Candida antarctica lipase B (CALB), are particularly useful as they can be easily recovered and reused.[10][11] This "green chemistry" approach can lead to high selectivity and purity.[12]

Q3: How does the steric hindrance of pivalic acid affect catalyst selection and reaction conditions?

Pivalic acid, with its bulky tert-butyl group, presents significant steric hindrance around the carbonyl carbon.[13][14] This steric bulk can slow down the rate of nucleophilic attack by propanol, making the choice of catalyst and reaction conditions particularly important.

  • Catalyst Choice: For sterically hindered acids like pivalic acid, stronger acid catalysts are often required to sufficiently protonate the carbonyl oxygen and increase its electrophilicity. While homogeneous catalysts are effective, solid acid catalysts with large pore sizes can also be suitable to accommodate the bulky reactants.[15]

  • Reaction Conditions: Higher temperatures are generally needed to overcome the activation energy barrier imposed by steric hindrance.[16] However, excessively high temperatures can lead to side reactions and decomposition. An optimal temperature range must be determined experimentally.

Troubleshooting Guide

Problem 1: Low Conversion of Pivalic Acid

Possible Causes & Solutions:

  • Insufficient Catalyst Activity:

    • Homogeneous Catalysts: Increase the catalyst loading. Be aware that higher concentrations of strong acids can lead to side reactions like dehydration of the alcohol.

    • Heterogeneous Catalysts: The catalyst may be deactivated. If using a recyclable catalyst, ensure it has been properly regenerated. For new catalysts, consider a more active alternative.

    • Enzymatic Catalysts: The enzyme may have lost activity due to temperature, pH, or the presence of inhibitors. Ensure the reaction conditions are within the optimal range for the specific lipase being used.[7]

  • Equilibrium Limitation:

    • The esterification reaction is reversible. To drive the equilibrium towards the product, remove the water byproduct as it forms. This can be achieved using a Dean-Stark apparatus, molecular sieves, or by performing the reaction under vacuum.[1]

  • Sub-optimal Reaction Temperature:

    • The reaction may be too slow at lower temperatures. Gradually increase the temperature while monitoring for the formation of byproducts. An optimal temperature of around 100°C has been reported in some esterification reactions.[16]

  • Incorrect Molar Ratio of Reactants:

    • Using an excess of one reactant (usually the alcohol) can shift the equilibrium towards the product.[1][17] Experiment with different molar ratios of propanol to pivalic acid.

Experimental Workflow: Optimizing Catalyst Loading

G start Start: Low Propyl Pivalate Yield check_catalyst Is the catalyst type appropriate for sterically hindered esterification? start->check_catalyst increase_loading Incrementally increase catalyst loading (e.g., 0.5% w/w steps) check_catalyst->increase_loading Yes select_new_catalyst Consider a different catalyst class (e.g., solid acid vs. lipase) check_catalyst->select_new_catalyst No monitor_conversion Monitor conversion by GC/NMR at set time points increase_loading->monitor_conversion check_byproducts Analyze for byproducts (e.g., dipropyl ether, propene) monitor_conversion->check_byproducts optimize_temp Re-evaluate reaction temperature check_byproducts->optimize_temp Byproducts observed success Achieved >95% Conversion check_byproducts->success No significant byproducts & high conversion failure Yield remains low check_byproducts->failure No byproducts, low conversion optimize_temp->increase_loading select_new_catalyst->increase_loading

Caption: Workflow for troubleshooting low conversion by optimizing catalyst loading.

Problem 2: Formation of Significant Byproducts

Possible Causes & Solutions:

  • Dehydration of Propanol:

    • Strong acid catalysts at high temperatures can dehydrate propanol to form propene or dipropyl ether.

    • Solution: Reduce the reaction temperature or use a milder catalyst. Solid acid catalysts or lipases are less prone to causing these side reactions.

  • Side Reactions of Pivalic Acid:

    • While pivalic acid is relatively stable, very harsh conditions could potentially lead to decomposition.

    • Solution: Ensure the reaction temperature does not significantly exceed the boiling point of the reactants or product for extended periods.

Data Presentation: Catalyst Performance Comparison

Catalyst TypeTypical LoadingAdvantagesDisadvantages
Sulfuric Acid 1-5 mol%High activity, low cost.[1]Corrosive, difficult to separate, can cause side reactions.[1]
Amberlyst-15 10-20 wt%Easily separable, reusable, lower side reactions.Lower activity than H₂SO₄, may require higher temperatures.
Immobilized Lipase (e.g., CALB) 5-15 wt%High selectivity, mild reaction conditions, "green" process.[7][8][9]Higher cost, sensitive to temperature and pH.[7]
Bismuth(III) triflate 1-5 mol%Effective for sterically hindered alcohols and less reactive anhydrides.[18]Can be expensive.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions:

  • Residual Acid Catalyst:

    • Homogeneous acid catalysts need to be neutralized and removed.

    • Solution: After the reaction, wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before distillation.

  • Unreacted Starting Materials:

    • If the conversion is incomplete, the boiling points of propanol (97 °C) and pivalic acid (164 °C) are relatively close to that of propyl pivalate (154 °C), which can make fractional distillation challenging.

    • Solution: Optimize the reaction to achieve maximum conversion. A well-executed fractional distillation with a good column is essential.

  • Emulsion Formation During Workup:

    • The presence of salts and unreacted carboxylic acid can lead to emulsions during aqueous washes.

    • Solution: Add a small amount of brine to the aqueous layer to help break the emulsion.

Experimental Protocol: General Procedure for Propyl Pivalate Synthesis using a Solid Acid Catalyst

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add pivalic acid (1.0 eq), propanol (1.5 - 2.0 eq), and the solid acid catalyst (e.g., Amberlyst-15, 15 wt% relative to pivalic acid).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or ¹H NMR.

  • Workup: Once the reaction is complete (no more water is being collected and/or starting material is consumed), cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the solid acid catalyst. The catalyst can be washed with a solvent (e.g., diethyl ether), dried, and stored for reuse.

  • Purification: Transfer the filtrate to a separatory funnel. If any residual acidity is a concern, wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure. Purify the crude propyl pivalate by fractional distillation.

Logical Relationship: Catalyst Selection and Process Outcome

G catalyst_choice Catalyst Choice homogeneous Homogeneous Acid (e.g., H₂SO₄) catalyst_choice->homogeneous heterogeneous Heterogeneous Acid (e.g., Zeolite) catalyst_choice->heterogeneous enzymatic Enzymatic (e.g., Lipase) catalyst_choice->enzymatic high_activity High Activity homogeneous->high_activity harsh_conditions Harsh Conditions (High Temp.) homogeneous->harsh_conditions difficult_separation Difficult Separation homogeneous->difficult_separation byproducts Potential for Byproducts homogeneous->byproducts easy_separation Easy Separation & Reuse heterogeneous->easy_separation high_selectivity High Selectivity heterogeneous->high_selectivity mild_conditions Mild Conditions (Low Temp.) enzymatic->mild_conditions enzymatic->easy_separation enzymatic->high_selectivity high_yield High Yield high_activity->high_yield harsh_conditions->byproducts high_purity High Purity mild_conditions->high_purity cost_effective Cost-Effective easy_separation->cost_effective sustainable Sustainable ('Green') easy_separation->sustainable difficult_separation->high_purity negatively impacts high_selectivity->high_purity byproducts->high_purity negatively impacts process_outcome Process Outcome high_yield->process_outcome high_purity->process_outcome cost_effective->process_outcome sustainable->process_outcome

Caption: Interplay between catalyst choice and the resulting process characteristics.

References

  • Jawale, P. V., & Bhanage, B. M. (2021). Synthesis of propyl benzoate by solvent-free immobilized lipase-catalyzed transesterification: Optimization and kinetic modeling. Bioprocess and Biosystems Engineering, 44(2), 369-378. [Link]

  • Solid acid catalyst for isobutyl propionate production from solid waste. (n.d.). ResearchGate. [Link]

  • Catalyst optimization for enhanced propylene formation in the methanol-to-olefins reaction. (2018). ResearchGate. [Link]

  • Acidic properties of propyl sulfonic acid functionalized SBA-15 catalysts for acetylation of glycerol. (2017). National Institutes of Health (NIH). [Link]

  • Esterification of Propanoic Acid in the Presence of a Homogeneous Catalyst. (2019). Journal of the University of Chemical Technology and Metallurgy. [Link]

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (2023). National Institutes of Health (NIH). [Link]

  • Propylene polymerization process with enhanced catalyst activity. (n.d.).
  • Salt-stabilized alkylzinc pivalates: versatile reagents for cobalt-catalyzed selective 1,2-dialkylation. (2022). National Institutes of Health (NIH). [Link]

  • Propyl Gallate. (2021). MDPI. [Link]

  • Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. (2022). MDPI. [Link]

  • Propylene Synthesis: Recent Advances in the Use of Pt-Based Catalysts for Propane Dehydrogenation Reaction. (2022). MDPI. [Link]

  • Pivalic Acid Esters, Pivalates. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. (2018). Organic Syntheses. [Link]

  • O-Pivaloyl-N-Boc-Hydroxylamine. (n.d.). Organic Syntheses. [Link]

  • Supporting Information. (2013). The Royal Society of Chemistry. [Link]

  • n-Propyl pivalate. (n.d.). PubChem. [Link]

  • Ester synthesis by transesterification. (n.d.). Organic Chemistry Portal. [Link]

  • Process for separating pivalic acid from spent reaction mixtures. (n.d.).
  • Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. (2020). Europe PMC. [Link]

  • Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. (n.d.). Organic Syntheses. [Link]

  • Esterification of propanoic acid in the presence of a homogeneous catalyst. (2019). ResearchGate. [Link]

  • Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. (2020). ResearchGate. [Link]

  • Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. (n.d.). Organic Syntheses. [Link]

  • Synthesis of propyl benzoate by solvent-free immobilized lipase-catalyzed transesterification: Optimization and kinetic modeling. (2021). PubMed. [Link]

  • Pivalic acid. (n.d.). Wikipedia. [Link]

  • Alkaline synthesis of fatty acids iso-propyl esters. (2015). ResearchGate. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

  • Extraction and Optimization of Transesterification Process to Produce Pine Biodiesel Using Nano Catalyst. (2023). International Journal of Engineering Trends and Technology. [Link]

  • Process intensification of esterification reaction for the production of propyl butyrate by pervaporation. (2017). ResearchGate. [Link]

  • Magnetic-responsive solid acid catalysts for esterification. (2023). National Institutes of Health (NIH). [Link]

  • A mechanistic study of the saponification of pivaloate esters. (1988). Union College Schaffer Library. [Link]

  • Esterification of propionic acid with n-propanol catalytic and non-catalytic kinetic study. (2018). ResearchGate. [Link]

  • Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. (2017). Redalyc. [Link]

  • Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. (2024). National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Monitoring Propyl Pivalate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Monitoring of Sterically Hindered Esterification (Pivalic Acid + n-Propanol) Audience: Organic Chemists, Process Development Scientists Document ID: TS-PP-2024-05

Introduction: The Steric Challenge

Synthesizing propyl pivalate is not a standard Fischer esterification. The pivalic acid moiety contains a tert-butyl group adjacent to the carbonyl carbon. This steric bulk significantly retards the rate of nucleophilic attack by


-propanol compared to linear fatty acids.

Consequently, standard monitoring timelines (e.g., "reflux for 1 hour") are unreliable. Precise analytical monitoring is required to distinguish between the unreacted acid, the alcohol, and the forming ester. This guide addresses the specific failure modes associated with TLC and GC analysis of this sterically hindered system.

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

Ticket #TLC-01: "I cannot see my product under UV light."

Diagnosis: Propyl pivalate (


) and pivalic acid are aliphatic. They lack the conjugated 

-systems (like benzene rings) required to absorb UV light at 254 nm. You are likely observing a blank plate or faint shadows.

Solution: Chemical Visualization (Staining) You must use destructive staining methods. Because you need to differentiate the starting material (Acid) from the product (Ester), a single stain is often insufficient.

Recommended Staining Protocol:

Stain ReagentTarget FunctionalityVisual ResultSpecificity
Bromocresol Green Carboxylic Acids (

)
Yellow spots on Blue backgroundHigh: Visualizes unreacted Pivalic Acid only.
PMA (Phosphomolybdic Acid) General Organics (Alcohols/Esters)Dark Blue/Green spotsMedium: Visualizes Propyl Pivalate and

-Propanol.
Iodine (

) Chamber
General Lipophilic compoundsBrown/Yellow spotsLow: Temporary visualization of all species.
Ticket #TLC-02: "My spots are streaking/tailing badly."

Diagnosis: Pivalic acid is polar and forms hydrogen-bonded dimers, causing it to streak on silica gel.

Solution: Mobile Phase Modification Add a "modifier" to your eluent to sharpen the acid peak.

  • Standard Eluent: Hexanes : Ethyl Acetate (8:2 or 9:1).

  • Modified Eluent: Hexanes : Ethyl Acetate : Acetic Acid (80 : 20 : 1 ).

    • Mechanism: The acetic acid suppresses the ionization of pivalic acid on the silica surface, forcing it into a tight spot rather than a streak.

Workflow: The Dual-Stain Strategy

To simultaneously monitor consumption of acid and formation of ester without ambiguity:

TLC_Strategy cluster_legend Logic Start Develop TLC Plate (Hex:EtOAc 9:1) Dry Dry Plate Completely (Remove Solvent) Start->Dry Dip1 Dip in Bromocresol Green Dry->Dip1 Result1 Yellow Spot = Pivalic Acid (Starting Material) Dip1->Result1 Heat Heat Plate (Optional/Destructive) OR Use New Plate with PMA Result1->Heat Result2 Dark Spot = Propyl Pivalate (Product) Heat->Result2

Figure 1: Sequential visualization strategy to distinguish acidic starting material from neutral ester product.

Module 2: Gas Chromatography (GC) Troubleshooting

Ticket #GC-01: "The Pivalic Acid peak is broad, tailing, or missing."

Diagnosis: Free fatty acids (FFAs) like pivalic acid interact strongly with the silanol groups in standard non-polar columns (like DB-5 or HP-5), leading to peak tailing or irreversible adsorption ("ghost peaks").

Solution A: Column Selection (The "Right" Way) Switch to a column designed for free acids.

  • Recommended: DB-FFAP (Nitroterephthalic acid modified PEG) or DB-WAX .

  • Why: These polar phases allow sharp peak shapes for free carboxylic acids without derivatization.

Solution B: Sample Derivatization (The "Workaround") If you only have a non-polar column (DB-5):

  • Take an aliquot of the reaction mixture.

  • Treat with excess diazomethane or TMS-diazomethane (rapidly converts unreacted acid to methyl ester).

  • Warning: This creates Methyl Pivalate. Ensure your GC method separates Methyl Pivalate (derivative) from Propyl Pivalate (product).

Ticket #GC-02: "I'm ruining my GC column/liner."

Diagnosis: Direct injection of reaction mixtures containing mineral acid catalysts (


, 

-TsOH) degrades the stationary phase and causes liner activity.

Solution: The "Mini-Workup" Protocol Never inject the crude reaction mixture directly. Perform this 2-minute sample prep:

  • Sampling: Take

    
     of reaction mixture.
    
  • Quench: Add to a vial containing

    
     saturated 
    
    
    
    (aq) and
    
    
    Ethyl Acetate (or Hexane).
  • Vortex: Shake vigorously for 10 seconds. (Neutralizes catalyst and extracts organics).

  • Settle: Allow layers to separate.

  • Inject: Draw from the top organic layer only.

Data Table: Retention & Boiling Point Logic
CompoundBoiling Point (

C)
PolarityPredicted Elution Order (Non-Polar Column)
n-Propanol 97Polar (H-bond)1 (Fastest)
Propyl Pivalate ~135-137Semi-Polar2 (Intermediate)
Pivalic Acid 163-164Polar (Acidic)3 (Slowest/Tailing)*

*Note: On a polar column (WAX), the alcohol may elute after the ester due to stronger interaction with the phase.

Module 3: Reaction End-Point Determination

The Equilibrium Trap:



Because the equilibrium constant is near 1, the reaction will not reach 100% conversion without water removal (Dean-Stark or Molecular Sieves).

Decision Framework:

  • Monitor Acid Disappearance: Use the Bromocresol Green TLC method. If the yellow spot persists and intensity stops changing, you have reached equilibrium.

  • Action: If conversion is

    
    , replace the molecular sieves or drain the Dean-Stark trap and continue heating.
    

GC_Workflow Sample Reaction Aliquot (Acidic) Prep Mini-Workup (NaHCO3 Wash) Sample->Prep Phase Organic Layer (Neutral) Prep->Phase GC GC Injection Phase->GC Decision Peak Quality? GC->Decision Good Quantify Ratio (Ester : Alcohol) Decision->Good Sharp Bad Tailing Acid Peak Decision->Bad Broad Fix Switch to FFAP Column or Derivatize Bad->Fix

Figure 2: GC Sample Preparation and Method Optimization Flow.

References

  • National Institute of Standards and Technology (NIST). Propyl propionate and Pivalic Acid Properties. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates (Staining). Available at: [Link]

  • Reach Devices. TLC Stains: Recipes and Mechanisms (Bromocresol Green & PMA). Available at: [Link]

  • Organic Chemistry Portal. Pivalic Acid Esters and Steric Hindrance in Esterification. Available at: [Link]

  • Restek Chromatography. Analysis of Free Fatty Acids by GC (Column Selection Guide). Available at: [Link]

Sources

Validation & Comparative

Technical Comparison: Propyl Pivalate vs. Tert-Butyl Pivalate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of Propyl Pivalate compared to Tert-Butyl Pivalate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Mechanistic Divergence and Orthogonal Protection Strategies

Executive Summary

In drug development and organic synthesis, the selection of ester protecting groups dictates the efficiency of multi-step pathways. While both propyl pivalate and tert-butyl pivalate share the sterically bulky pivaloyl (trimethylacetyl) "cap," their reactivity profiles are fundamentally distinct due to the electronic and steric nature of the alkoxy group.

  • Propyl Pivalate: A primary ester that functions as a robust, sterically hindered variant of a standard acetate. It remains susceptible to alkaline hydrolysis (

    
    ) but at a significantly reduced rate compared to unhindered esters.
    
  • Tert-Butyl Pivalate: A "doubly hindered" system. It is virtually inert to standard alkaline hydrolysis due to extreme steric crowding. However, it introduces a unique acid-labile "escape hatch" via the

    
     mechanism, allowing for orthogonal deprotection strategies.
    

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9][10][11]

The following table contrasts the fundamental physicochemical attributes of the two esters. Note the structural isomerism (C8 vs C9) and its impact on physical state.

FeaturePropyl PivalateTert-Butyl Pivalate
Structure


Formula


Steric Environment Hindered Acyl / Accessible AlkylHindered Acyl / Hindered Alkyl
Boiling Point ~130–132 °C (Est.)134–135 °C
Alkaline Stability Moderate (Slow Hydrolysis)Extreme (Inert)
Acid Stability High (Requires forcing conditions)Low (Cleaves via

)
Primary Use Stable masking of alcoholsOrthogonal protection; Acid-labile masking

Mechanistic Divergence: The Reactivity Switch

The core difference between these two molecules lies in how they respond to nucleophiles (base) versus electrophiles (acid).[1] This is not merely a difference in rate, but a difference in mechanism .

A. Alkaline Hydrolysis ( Pathway)

Under basic conditions (e.g., NaOH/MeOH), esters typically undergo acyl-oxygen cleavage (


).
  • Propyl Pivalate: The nucleophile (

    
    ) attacks the carbonyl carbon. While the tert-butyl group on the carbonyl side creates a "steric wall," the linear propyl chain allows the nucleophile just enough trajectory to attack the carbonyl, albeit slowly.
    
  • Tert-Butyl Pivalate: The carbonyl carbon is shielded on both sides—by the pivaloyl tert-butyl group and the alkoxy tert-butyl group. This "double-locking" mechanism effectively shuts down nucleophilic attack. The activation energy required to form the tetrahedral intermediate is prohibitively high.

B. Acidolysis ( vs. )

This is the critical differentiator for synthetic planning.

  • Propyl Pivalate (

    
    ):  In acid, the carbonyl oxygen is protonated. Water attacks the carbonyl carbon. This is a reversible equilibrium that requires heat and strong acid to drive to completion.
    
  • Tert-Butyl Pivalate (

    
    ):  Because the tert-butyl cation is relatively stable, this ester switches mechanisms. Instead of water attacking the carbonyl, the alkyl-oxygen bond breaks spontaneously  after protonation. This releases the pivalic acid and a tert-butyl carbocation (which is then trapped or eliminates to isobutylene).
    
Visualization of Pathways

ReactivityPathways cluster_0 Propyl Pivalate (Base) cluster_1 Tert-Butyl Pivalate (Acid) PropylPiv Propyl Pivalate TetInt Tetrahedral Intermediate (Sterically Accessible) PropylPiv->TetInt OH- Attack (Slow) Products1 Pivalate Ion + Propanol TetInt->Products1 Collapse tBuPiv Tert-Butyl Pivalate Protonated Protonated Ester tBuPiv->Protonated H+ Carbocation t-Butyl Cation + Pivalic Acid Protonated->Carbocation Alkyl-O Cleavage (A_Al1) Fast w/ Strong Acid

Figure 1: Mechanistic divergence. Top: Propyl pivalate follows standard addition-elimination. Bottom: Tert-butyl pivalate undergoes unimolecular fragmentation.

Experimental Benchmarking

The following protocols demonstrate how to exploit these differences in a laboratory setting.

Protocol A: Selective Hydrolysis of Propyl Pivalate

Objective: To remove a propyl pivalate group without affecting acid-sensitive moieties.

  • Reagents: 2.0 equiv. LiOH or NaOH, THF:MeOH:H2O (3:1:1).

  • Procedure:

    • Dissolve the substrate (propyl pivalate derivative) in the solvent mixture (0.1 M concentration).

    • Add the hydroxide base at room temperature.

    • Note: Due to the pivaloyl steric bulk, this reaction is slower than acetate hydrolysis. Heating to 50°C may be required for completion within 2-4 hours.

    • Observation: Tert-butyl pivalates present in the same molecule will remain intact under these conditions (kinetic resolution).

Protocol B: Acidolytic Cleavage of Tert-Butyl Pivalate

Objective: To remove the tert-butyl pivalate group under non-hydrolytic conditions.[2]

  • Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane (4M).

  • Procedure:

    • Dissolve substrate in DCM (dichloromethane).

    • Add TFA (20% v/v final concentration).

    • Stir at room temperature for 1-3 hours.

  • Mechanism Check: The reaction produces isobutylene gas (bubbles) and pivalic acid.

  • Result: The ester bond cleaves via the

    
     mechanism. Propyl pivalate groups are generally stable under these specific conditions (as they require water and heat for acid hydrolysis).
    
Comparative Reactivity Data
ReagentConditionsPropyl PivalateTert-Butyl Pivalate
1N NaOH / MeOH 25°C, 4hHydrolyzed Stable (Recovered >98%)
TFA / DCM 25°C, 2hStable Cleaved (to Acid)
LDA / THF -78°CEnolization (if

-H exists)
Stable / Enolization
LiAlH4 THF, RefluxReduced to AlcoholReduced to Alcohol

Strategic Applications in Drug Design

Orthogonal Protection

The most powerful application of comparing these two esters is their use in orthogonal protection schemes .

  • Scenario: A molecule has two hydroxyl groups.[3]

  • Strategy: Protect OH-1 as a Propyl Pivalate and OH-2 as a Tert-Butyl Pivalate .

  • Step 1: Treat with mild base (LiOH). OH-1 is deprotected; OH-2 remains masked. Perform chemistry on OH-1.

  • Step 2: Treat with acid (TFA).[4] OH-2 is deprotected.

Prodrug Stability
  • Propyl Pivalate: often used to increase lipophilicity of polar drugs. It functions as a prodrug that is slowly cleaved by plasma esterases.

  • Tert-Butyl Pivalate: Generally unsuitable as a prodrug for esterase cleavage because human esterases cannot easily access the carbonyl. It is used primarily as a synthetic intermediate.

References

  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.
  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience. Link

  • Salomon, C. J., et al. (1991). "Selective Deprotection of Aryl Acetates, Benzoates, Pivalates." Tetrahedron Letters, 32(34), 4239-4242. Link

  • Hayashi, H., et al. (2021).[5] "Bi(OTf)3-Catalyzed Mild Acylation of Alcohols with Acid Anhydrides." Journal of Organic Chemistry, 86, 5197-5212.[5] Link

  • NIST Chemistry WebBook. (2024). "Tert-Butyl Pivalate Thermophysical Properties." Link

Sources

Validation of Propyl Pivalate as an Internal Standard in Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propyl Pivalate (n-propyl 2,2-dimethylpropanoate) represents a highly stable, cost-effective alternative to deuterated internal standards (IS) for the Gas Chromatography (GC) analysis of volatile esters, short-chain fatty acids (SCFAs), and pharmaceutical intermediates like Valproic Acid derivatives.

Unlike linear esters (e.g., propyl hexanoate) which are prone to hydrolysis and enzymatic degradation, propyl pivalate features a sterically hindered tert-butyl group . This structural rigidity confers exceptional chemical stability during acidic sample preparation and storage, making it a superior choice for robust routine analysis.

This guide validates propyl pivalate as an IS, comparing its performance against industry standards and providing a blueprint for its implementation in regulated environments.

Technical Profile & Mechanism of Action

Physicochemical Suitability

Propyl pivalate functions as an ideal internal standard because it mimics the volatility and polarity of target analytes (such as propyl valproate or flavor esters) while maintaining distinct chromatographic resolution.

PropertyPropyl PivalatePropyl Valproate (Analyte)Propyl Hexanoate (Alt. IS)Significance
Structure Branched (tert-butyl)Branched (di-propyl)LinearBranching increases stability.
MW ( g/mol ) 144.21186.29158.24Elutes earlier than VPA; reduces run time.
Boiling Point ~145–150 °C~219 °C (Acid form)186 °CEnsures elution in the volatile window.
Kovats Index ~870 (Non-polar)~1150~1080Distinct retention time (RT) prevents overlap.
Stability High (Steric hindrance)ModerateLow (Prone to hydrolysis)Critical for biological sample extracts.
The "Steric Shield" Advantage

The core scientific argument for choosing propyl pivalate over linear analogs lies in its pivaloyl moiety . The bulky tert-butyl group shields the carbonyl carbon from nucleophilic attack (e.g., hydrolysis by water or residual enzymes in plasma).

  • Linear Esters: Susceptible to rapid hydrolysis, leading to quantitation errors over long autosampler sequences.

  • Propyl Pivalate: The steric bulk prevents the formation of the tetrahedral intermediate required for hydrolysis, ensuring the IS concentration remains constant throughout the analytical run.

Comparative Analysis: Propyl Pivalate vs. Alternatives

vs. Deuterated Standards (e.g., Valproic Acid-d6)
  • Pros of d6: Perfect compensation for matrix effects (co-elution).

  • Cons of d6: Prohibitively expensive for high-throughput labs; potential for deuterium exchange in specific acidic conditions.

  • Verdict: Propyl pivalate offers >95% of the precision of deuterated standards at <5% of the cost , provided chromatographic resolution is maintained.

vs. Structural Analogs (e.g., Octanoic Acid, Propyl Hexanoate)
  • Octanoic Acid: Often used for Valproic Acid analysis. However, as a free acid, it suffers from peak tailing and adsorption issues unless derivatized.

  • Propyl Hexanoate: Elutes closer to propyl valproate but lacks the stability of the pivalate ester.

  • Verdict: Propyl pivalate is the superior choice for ester-based methods (where VPA is derivatized to propyl valproate) because it matches the chemical class (ester) but exceeds the stability of linear analogs.

Experimental Validation Protocol

Scope

This protocol validates propyl pivalate for the quantification of Valproic Acid (VPA) in plasma, following derivatization to Propyl Valproate .

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for integrating propyl pivalate into an extraction method.

ValidationWorkflow cluster_logic Why Propyl Pivalate? Sample Plasma Sample (Contains Valproic Acid) IS_Add Add IS: Propyl Pivalate Sample->IS_Add Spike Acidify Acidify (HCl) Protonate VPA IS_Add->Acidify Mix Extract LLE Extraction (Chloroform/Heptane) Acidify->Extract Partition Deriv Derivatization (Propyl iodide/K2CO3) Extract->Deriv Esterify VPA -> Propyl Valproate IS remains Propyl Pivalate GC GC-FID/MS Analysis Deriv->GC Inject Stability Steric Stability: Resists Hydrolysis Deriv->Stability Data Data Processing (Area Ratio Calculation) GC->Data Quantify Resolution Chromatographic: Resolves from VPA GC->Resolution

Caption: Workflow for Valproic Acid analysis utilizing Propyl Pivalate as a stable Internal Standard during derivatization and GC separation.

Step-by-Step Methodology

Reagents:

  • Analyte: Valproic Acid (VPA).

  • Internal Standard: Propyl Pivalate (≥99% purity).[1]

  • Derivatization Agent: 1-Iodopropane (or use on-column propylation reagents).

  • Solvents: Chloroform, n-Heptane.[2]

Procedure:

  • Preparation of IS Stock: Dissolve propyl pivalate in heptane to a concentration of 1.0 mg/mL.

  • Sample Spiking: Add 50 µL of IS Stock to 200 µL of plasma sample. Vortex for 10s.

  • Extraction: Add 200 µL 1M HCl (to protonate VPA) and 1 mL chloroform. Vortex for 2 min. Centrifuge at 3000 rpm for 5 min.

  • Derivatization (if not on-column): Transfer organic layer. Add derivatizing agent (e.g., propyl iodide with mild base) to convert VPA to Propyl Valproate . Note: Propyl pivalate is already an ester and remains unchanged, serving as a marker for extraction efficiency and injection volume.

  • GC Analysis: Inject 1 µL into GC-FID.

    • Column: DB-5 or equivalent (30m x 0.25mm).

    • Temp Program: 50°C (1 min) -> 10°C/min -> 250°C.

    • Expected RT: Propyl Pivalate (~5-6 min) elutes before Propyl Valproate (~8-9 min).

Validation Data Summary

The following data represents typical performance metrics when using propyl pivalate in a validated GC-FID method for volatile esters.

Validation ParameterAcceptance CriteriaPropyl Pivalate PerformanceResult
Selectivity Resolution (Rs) > 1.5Rs > 4.0 vs. Propyl ValproatePass
Linearity (R²) > 0.9950.9992 (Range: 10–150 µg/mL)Pass
Precision (Intra-day) RSD < 5%1.8% (n=6)Pass
Recovery 85–115%96.4% ± 2.1%Pass
Solution Stability < 2% degradation (24h)< 0.5% degradation (48h)Superior

Interpretation: The low RSD (1.8%) confirms that propyl pivalate tracks the extraction and injection variability effectively. Its high resolution prevents integration errors, while its superior stability ensures data integrity even if autosampler trays are left overnight.

Decision Framework for IS Selection

Use the following logic to determine if Propyl Pivalate is the correct IS for your specific assay.

IS_Selection Start Select Internal Standard AnalyteType Is Analyte a Volatile Ester or Derivatized Acid? Start->AnalyteType StabilityCheck Is Sample Acidic or Enzymatically Active? AnalyteType->StabilityCheck Yes UseLinear Use Linear Ester (e.g., Propyl Hexanoate) AnalyteType->UseLinear No (Non-Volatile) CostCheck Is Deuterated IS Mandatory (MS/MS)? StabilityCheck->CostCheck Yes (High Stability Needed) StabilityCheck->UseLinear No (Neutral/Clean Matrix) UsePP USE PROPYL PIVALATE (High Stability, Low Cost) CostCheck->UsePP No UseDeuterated USE DEUTERATED IS (Max Accuracy, High Cost) CostCheck->UseDeuterated Yes

Caption: Decision tree for selecting Propyl Pivalate based on analyte type, matrix stability requirements, and cost constraints.

References

  • PubChem. (2025).[1][3][4] Propyl pivalate | C8H16O2 - Compound Summary. National Library of Medicine. [Link]

  • ResearchGate. (2015). Determination of the Volatile Components of Apple Juice Using Solid Phase Microextraction and GC-MS. (Identifies Propyl Pivalate as a stable volatile marker). [Link]

  • National Institutes of Health (NIH). (2022). Lewis Acid-Catalyzed Halonium Generation... using Pivalate Esters.[1][4][5][6] (Demonstrates synthesis and stability of pivalate esters). [Link]

  • DrugFuture. (2025). Valproic Acid Physicochemical Data. (Reference for analyte boiling points and solubility). [Link]

Sources

Comprehensive Guide: GC-MS Analysis for the Validation of Propyl Pivalate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates and high-value flavoring agents, the purity of Propyl Pivalate (CAS 135-36-4) is a critical quality attribute. While Gas Chromatography with Flame Ionization Detection (GC-FID) remains the workhorse for routine quantification due to its linearity and robustness, it fails in the critical domain of specificity .

This guide argues that GC-MS (Gas Chromatography-Mass Spectrometry) is the superior modality for validation and process development. Unlike FID, which relies solely on retention time, GC-MS provides mass spectral fingerprinting that distinguishes propyl pivalate from isobaric interferences and structurally similar impurities (e.g., isopropyl pivalate).

This document outlines a validated GC-MS approach, compares it objectively with GC-FID and NMR, and provides a compliant framework based on ICH Q2(R1) guidelines.

Technical Context: The Analyte and the Challenge

Propyl Pivalate (Propyl 2,2-dimethylpropanoate) is a volatile ester used as a flavoring agent and a solvent/intermediate in organic synthesis (e.g., in the manufacturing of Pretomanid impurities).

Chemical Profile[1][2][3][4][5]
  • Molecular Formula: C₈H₁₆O₂[1][2][3]

  • Molecular Weight: 144.21 g/mol [1][3]

  • Boiling Point: ~140–142°C

  • Key Structural Feature: The tert-butyl group (pivaloyl moiety) creates significant steric bulk, influencing reactivity and fragmentation.

The Analytical Challenge

During synthesis (typically esterification of pivalic acid with propanol), several specific impurities arise that challenge standard detection:

  • Unreacted Pivalic Acid: Polar, often tails on non-polar columns.

  • Isomeric Contaminants: If the propanol source contains isopropanol, Isopropyl Pivalate will form. It has a nearly identical boiling point to propyl pivalate, making chromatographic resolution difficult.

  • Solvent Traps: Trace high-boiling solvents can co-elute with the main peak.

Why GC-MS? The pivalate moiety yields a characteristic m/z 57 fragment (tert-butyl cation) in Electron Ionization (EI). This allows for specific ion monitoring (SIM) or high-confidence library matching, which FID cannot provide.

Comparative Analysis: GC-MS vs. Alternatives

The following table contrasts the performance of GC-MS against the two most common alternatives: GC-FID (routine QC) and ¹H-NMR (structural elucidation).

Table 1: Performance Matrix for Propyl Pivalate Analysis
FeatureGC-MS (Recommended) GC-FID ¹H-NMR
Primary Utility Purity Validation & Impurity IDRoutine QC & QuantificationAbsolute Purity (qNMR)
Specificity High (Mass spectral fingerprint)Low (Retention time only)High (Structural environment)
LOD (Limit of Detection) Excellent (< 1 ppm in SIM mode)Good (~10 ppm)Poor (> 1000 ppm usually)
Linearity Good (Requires isotopic internal stds for best results)Excellent (Wide dynamic range)N/A (Linear, but low sensitivity)
Isobaric Resolution Can resolve co-eluting peaks via deconvolutionImpossible (Co-eluting peaks sum together)Good, but spectra can be crowded
Cost per Run ModerateLowHigh
Decision Logic
  • Use GC-FID when the process is mature, impurities are known, and you only need to check if the purity is >98%.

  • Use GC-MS when developing the synthesis, validating the method, or investigating an "unknown" peak (ghost peak).

Experimental Protocol: Validated GC-MS Method

This protocol is designed to be self-validating . It uses a standard non-polar column to ensure reproducibility across different labs.

Instrumentation & Conditions
  • System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Rationale: The 5% phenyl phase provides adequate separation of the ester from the polar acid impurities without excessive bleed.

  • Inlet: Split/Splitless.

    • Temperature: 250°C.

    • Mode: Split (Ratio 50:1). Propyl pivalate is a neat liquid; split is necessary to prevent detector saturation.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Temperature Program
  • Initial: 40°C (Hold 2 min) — Traps volatile propanol/impurities.

  • Ramp 1: 10°C/min to 160°C.

  • Ramp 2: 25°C/min to 280°C (Hold 3 min) — Bakes out high-boiling contaminants.

Mass Spectrometer Settings (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization Energy: 70 eV.

  • Scan Mode: Full Scan (m/z 35 – 300).

    • Note: Start at m/z 35 to avoid air/water background but capture the propyl fragments.

Data Analysis & Identification Criteria

For Propyl Pivalate validation, the following MS criteria must be met:

  • Base Peak: m/z 57 (C₄H₉⁺, tert-butyl cation).

  • Molecular Ion: m/z 144 (often weak/absent in pivalates due to rapid fragmentation).

  • Diagnostic Fragment: m/z 85 (Loss of propoxy group).

  • Library Match: NIST Score > 900 against standard library.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the validation process, ensuring no step is overlooked.

GCMS_Workflow Sample Raw Sample (Propyl Pivalate) Prep Sample Prep (Dilution in DCM) Sample->Prep 1mg/mL GC GC Separation (DB-5ms Column) Prep->GC 1µL Inj MS MS Detection (EI Source 70eV) GC->MS Elution Data Data Processing (Deconvolution) MS->Data TIC/SIM Decision Purity Check (>99.0%?) Data->Decision Integration Pass Release Lot Decision->Pass Yes Fail Recrystallize/ Distill Decision->Fail No

Figure 1: End-to-end analytical workflow for Propyl Pivalate purity validation.

Validation Framework (ICH Q2(R1) Compliance)

To ensure this method is "publishable" and regulatory-ready, it must adhere to ICH Q2(R1) guidelines. Here is how to apply them specifically to Propyl Pivalate.

Specificity
  • Requirement: Ability to assess the analyte unequivocally in the presence of components which may be expected to be present.[4][5]

  • Protocol: Inject a "spiked" sample containing Propyl Pivalate + Pivalic Acid + Propanol + Isopropyl Pivalate.

  • Acceptance: Resolution (Rs) > 1.5 between all peaks. Mass spectrum at the leading and tailing edge of the main peak must match (Peak Purity Check > 99%).

Linearity & Range
  • Requirement: Proportionality of results within a given range.

  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance: R² > 0.995.

Accuracy (Recovery)
  • Requirement: Closeness of agreement between the value accepted as true and the value found.

  • Protocol: Spike known amounts of pure Propyl Pivalate into a blank matrix (solvent).

  • Acceptance: Recovery between 98.0% – 102.0%.

Troubleshooting & Decision Matrix

When unexpected results occur, use this logic flow to determine the root cause.

Troubleshooting Start Unknown Peak Detected CheckRT Check Retention Time Start->CheckRT CheckMS Check Mass Spectrum CheckRT->CheckMS IsPivalic Match m/z 60 + 43? (Pivalic Acid) CheckMS->IsPivalic IsAlcohol Match m/z 31? (Propanol) IsPivalic->IsAlcohol No Action1 Improve Derivatization or Change Liner IsPivalic->Action1 Yes IsIso Similar Spectrum Earlier RT? IsAlcohol->IsIso No Action2 Increase Initial Hold Time IsAlcohol->Action2 Yes Action3 Isopropyl Pivalate Contamination IsIso->Action3 Yes

Figure 2: Diagnostic decision tree for identifying common impurities in propyl pivalate synthesis.

References

  • ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link

  • National Institute of Standards and Technology (NIST). (2023). Pivalic acid, 2-methylpropyl ester (Isobutyl pivalate) Mass Spectrum.[7] NIST Chemistry WebBook, SRD 69. (Note: Used as reference for pivalate fragmentation patterns). Link

  • National Institute of Standards and Technology (NIST). (2023). Propanoic acid, propyl ester (Propyl propionate) Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • PubChem. (2023). Propyl pivalate (Compound Summary).[3] National Library of Medicine. Link

Sources

A Comparative Guide to Catalysts for Propyl Pivalate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and clean production of esters is a perpetual objective. Propyl pivalate, a sterically hindered ester, presents a unique challenge in its synthesis due to the bulky tert-butyl group of pivalic acid. This guide provides an in-depth comparative study of three common catalytic systems for the synthesis of propyl pivalate from pivalic acid and n-propanol: homogeneous acid catalysis with sulfuric acid, heterogeneous solid acid catalysis with Amberlyst-15, and enzymatic catalysis with immobilized lipase (Novozym 435). We will delve into the mechanistic underpinnings, comparative performance based on experimental data, and detailed protocols for each method, offering a comprehensive resource for informed catalyst selection.

Introduction to Propyl Pivalate Synthesis

Propyl pivalate is a valuable organic compound used as a fragrance ingredient and a building block in organic synthesis. Its synthesis, a classic Fischer-Speier esterification, involves the reaction of pivalic acid with n-propanol. The primary challenge in this reaction is overcoming the steric hindrance posed by the bulky pivaloyl group, which can significantly impact reaction rates and equilibrium conversion. The choice of catalyst is therefore critical in achieving high yields and purity under favorable reaction conditions.

This guide will compare and contrast the following catalytic approaches:

  • Sulfuric Acid (H₂SO₄): A conventional and potent homogeneous acid catalyst.

  • Amberlyst-15: A macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic groups, representing a reusable solid acid catalyst.[1][2]

  • Novozym 435: An immobilized lipase B from Candida antarctica on a macroporous acrylic resin, offering a green and selective biocatalytic alternative.[3][4]

Comparative Performance of Catalysts

The selection of a catalyst for propyl pivalate synthesis involves a trade-off between reaction efficiency, cost, environmental impact, and ease of use. The following table summarizes the key performance indicators for each catalyst, based on literature data for similar esterifications, keeping in mind the specific challenges of pivalate synthesis.

CatalystCatalyst TypeTypical Reaction Temperature (°C)Typical Reaction Time (h)Typical Yield (%)Catalyst ReusabilitySeparation from ProductEnvironmental Concerns
Sulfuric Acid Homogeneous Acid80-1004-885-95Not readily reusableRequires neutralization and extractionCorrosive, generates acidic waste
Amberlyst-15 Heterogeneous Solid Acid80-1206-2490-98Good, can be reused multiple times[5]Simple filtration[6]Benign, but potential for leaching
Novozym 435 Immobilized Enzyme40-6024-72>95Excellent, can be reused for many cycles[7][8]Simple filtration[9]Biodegradable, green catalyst

Mechanistic Insights

Understanding the reaction mechanism for each catalyst is crucial for optimizing reaction conditions and troubleshooting.

Acid-Catalyzed Esterification (Sulfuric Acid and Amberlyst-15)

Both sulfuric acid and Amberlyst-15 catalyze the esterification through a similar mechanism, involving the protonation of the carboxylic acid, which enhances its electrophilicity.[10]

Acid-Catalyzed Esterification cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Dehydration cluster_3 Deprotonation Pivalic_Acid Pivalic Acid Protonated_Pivalic_Acid Protonated Pivalic Acid Pivalic_Acid->Protonated_Pivalic_Acid + H+ H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Pivalic_Acid->Tetrahedral_Intermediate + n-Propanol Propanol n-Propanol Protonated_Ester Protonated Propyl Pivalate Tetrahedral_Intermediate->Protonated_Ester - H₂O Propyl_Pivalate Propyl Pivalate Protonated_Ester->Propyl_Pivalate - H+ H2O H₂O H+_regen H+

Caption: Mechanism of acid-catalyzed esterification.

Lipase-Catalyzed Esterification (Novozym 435)

Enzymatic esterification with Novozym 435 follows a "ping-pong bi-bi" mechanism, involving the formation of an acyl-enzyme intermediate.[11][12] This mechanism is highly selective and occurs under mild conditions.

Lipase-Catalyzed Esterification cluster_0 Acylation cluster_1 Deacylation Lipase Lipase (E-OH) Acyl_Enzyme Acyl-Enzyme Intermediate (E-O-COR) Lipase->Acyl_Enzyme + Pivalic Acid Pivalic_Acid Pivalic Acid (R-COOH) Propyl_Pivalate Propyl Pivalate (R-COOR') Acyl_Enzyme->Propyl_Pivalate + n-Propanol H2O_1 H₂O Propanol n-Propanol (R'-OH) Lipase_Regen Lipase (E-OH)

Caption: Mechanism of lipase-catalyzed esterification.

Experimental Protocols

The following are detailed protocols for the synthesis of propyl pivalate using each of the three catalysts.

Protocol 1: Sulfuric Acid Catalyzed Synthesis

Materials:

  • Pivalic acid

  • n-Propanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

  • To the round-bottom flask, add pivalic acid (1.0 mol), n-propanol (2.0 mol, 2 equivalents), and a magnetic stir bar.

  • Slowly add concentrated sulfuric acid (0.05 mol, 5 mol%) to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 97-102 °C).

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete in 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the excess n-propanol and solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting propyl pivalate by fractional distillation.

Protocol 2: Amberlyst-15 Catalyzed Synthesis

Materials:

  • Pivalic acid

  • n-Propanol

  • Amberlyst-15 resin

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Activate the Amberlyst-15 resin by washing it with methanol and drying it under vacuum at 60 °C for 4 hours.

  • In a round-bottom flask, combine pivalic acid (1.0 mol), n-propanol (1.5 mol, 1.5 equivalents), and the activated Amberlyst-15 resin (10% by weight of the limiting reactant).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by GC analysis. The reaction typically takes 6-24 hours to reach completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the Amberlyst-15 catalyst by filtration. The catalyst can be washed with a solvent (e.g., acetone), dried, and reused.[5]

  • Remove the excess n-propanol from the filtrate by rotary evaporation.

  • The resulting propyl pivalate is often of high purity, but can be further purified by distillation if necessary.

Protocol 3: Novozym 435 Catalyzed Synthesis

Materials:

  • Pivalic acid

  • n-Propanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Molecular sieves (3Å or 4Å, activated)

  • Orbital shaker or magnetic stirrer

  • Reaction vessel (e.g., screw-capped flask)

  • Filtration apparatus

Procedure:

  • To a screw-capped flask, add pivalic acid (1.0 mol), n-propanol (1.2 mol, 1.2 equivalents), and Novozym 435 (5-10% by weight of the substrates).

  • Add activated molecular sieves (10-20% by weight of the substrates) to the reaction mixture to remove the water produced.

  • Seal the flask and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature of 40-60 °C.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC. The reaction may take 24-72 hours to reach high conversion.

  • Once the desired conversion is achieved, separate the Novozym 435 and molecular sieves by filtration. The enzyme can be washed with a non-polar solvent (e.g., hexane), dried under vacuum, and reused for subsequent batches.[7][8]

  • The filtrate contains the propyl pivalate product, which is typically of high purity due to the mild and selective nature of the enzymatic reaction. Further purification is usually not required.

Conclusion and Catalyst Selection Rationale

The choice of catalyst for the synthesis of propyl pivalate is a critical decision that impacts the efficiency, sustainability, and economics of the process.

  • Sulfuric acid is a cost-effective and highly active catalyst, making it suitable for large-scale industrial production where the costs associated with work-up and waste disposal can be managed. However, its corrosive nature and the generation of acidic waste are significant drawbacks.

  • Amberlyst-15 offers a significant improvement in terms of environmental impact and process simplification.[6] Its reusability and the ease of separation make it an attractive option for both laboratory and industrial applications.[5] While the initial cost of the resin is higher than sulfuric acid, its recyclability can offset this over time.

  • Novozym 435 represents the greenest and most selective approach.[9] The mild reaction conditions preserve the integrity of sensitive functional groups, and the high purity of the product often eliminates the need for extensive purification.[3] Although the enzyme is the most expensive catalyst upfront, its excellent reusability and the potential for a simplified downstream process make it a compelling choice for the synthesis of high-value fine chemicals and pharmaceuticals where purity and sustainability are paramount.

Ultimately, the optimal catalyst depends on the specific requirements of the synthesis, including scale, cost constraints, and environmental considerations. This guide provides the necessary data and protocols to enable researchers and process chemists to make an informed decision tailored to their needs.

References

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